Product packaging for Bms 182874(Cat. No.:CAS No. 153042-42-3)

Bms 182874

Cat. No.: B1667164
CAS No.: 153042-42-3
M. Wt: 345.4 g/mol
InChI Key: MJRGSRRZKSJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide is a member of naphthalenes and a sulfonic acid derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O3S B1667164 Bms 182874 CAS No. 153042-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRGSRRZKSJHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165205
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153042-42-3
Record name BMS 182874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BMS-182874: A Technical Guide to its Mechanism of Action as a Selective Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin A (ETA) receptor.[1][2][3][4] As an orally active compound, it has been instrumental in elucidating the physiological and pathological roles of the endothelin system, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the mechanism of action of BMS-182874, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the ETA Receptor

The primary mechanism of action of BMS-182874 is its competitive and selective blockade of the endothelin A (ETA) receptor.[1] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the ETA and ETB receptors. ET-1, a potent vasoconstrictor, exhibits a high affinity for the ETA receptor, which is predominantly expressed on vascular smooth muscle cells.

By competitively binding to the ETA receptor, BMS-182874 prevents the binding of endothelin-1 (ET-1) and subsequently inhibits its downstream effects. This antagonism has been demonstrated to be highly selective for the ETA receptor, with a more than 1000-fold lower affinity for the ETB receptor.

Signaling Pathway

The ETA receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by ET-1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium is a critical event leading to the contraction of vascular smooth muscle cells and also plays a role in cellular proliferation. BMS-182874, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire signaling cascade.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates BMS-182874 BMS-182874 BMS-182874->ETA_Receptor Competitively Inhibits Gq Gq/11 ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release SR->Ca2+ Stimulates Ca2+->PKC Co-activates Contraction Smooth Muscle Contraction Ca2+->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.

Quantitative Pharmacological Data

The potency and selectivity of BMS-182874 have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Binding Affinities and Inhibitory Constants

ParameterSpeciesCell/Tissue TypeValueReference
KiRatVascular Smooth Muscle A10 (VSM-A10) cell membranes61 nM
KiHumanCHO cells expressing human ETA receptor48 nM
Ki-ETB receptors> 50 µM
IC50-vsm-A10 cells0.150 µM
KB-VSM-A10 cells (Inositol phosphate accumulation)75 nM
KB-VSM-A10 cells (Calcium mobilization)140 nM
KBRabbitIsolated carotid artery520 nM

Table 2: In Vivo Efficacy

ParameterSpeciesModelRoute of AdministrationValueReference
ED50RatConscious, normotensive (inhibition of ET-1 pressor response)Oral30 µmol/kg
ED50RatConscious, normotensive (inhibition of ET-1 pressor response)Intravenous24 µmol/kg

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of BMS-182874.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Objective: To measure the competitive inhibition of [125I]-ET-1 binding to ETA receptors by BMS-182874.

Materials:

  • Cell membranes from VSM-A10 cells or CHO cells expressing the human ETA receptor.

  • [125I]-Endothelin-1 (Radioligand).

  • BMS-182874 (Test compound).

  • Non-labeled Endothelin-1 (for non-specific binding determination).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-ET-1 (typically near its Kd value), and varying concentrations of BMS-182874.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [125I]-ET-1 binding against the concentration of BMS-182874. Determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (ETA Receptor Source) start->prep setup Set up Assay Plate: - Membranes - [¹²⁵I]-ET-1 (Radioligand) - BMS-182874 (Competitor) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated production of inositol phosphates, a downstream signaling event of ETA receptor activation.

Objective: To quantify the effect of BMS-182874 on ET-1-induced inositol phosphate (IP) accumulation in cultured cells.

Materials:

  • Cultured cells expressing the ETA receptor (e.g., VSM-A10 cells).

  • [3H]-myo-inositol.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Endothelin-1 (Agonist).

  • BMS-182874 (Antagonist).

  • Perchloric acid or other quenching solution.

  • Anion exchange chromatography columns (e.g., Dowex).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874 in stimulation buffer containing LiCl.

  • Stimulation: Add ET-1 to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

  • Extraction: Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

  • Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the concentration of BMS-182874 to determine its inhibitory potency (KB).

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following ETA receptor activation and its inhibition by BMS-182874.

Objective: To measure the effect of BMS-182874 on ET-1-induced intracellular calcium release.

Materials:

  • Cultured cells expressing the ETA receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Endothelin-1 (Agonist).

  • BMS-182874 (Antagonist).

  • A fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for its de-esterification and trapping within the cells.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874.

  • Stimulation: Add ET-1 to the cells while continuously monitoring the fluorescence signal.

  • Data Acquisition: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis: Quantify the peak increase in intracellular calcium concentration in the presence of different concentrations of BMS-182874 to determine its inhibitory constant (KB).

Vascular Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response of vasoconstriction and its inhibition by BMS-182874.

Objective: To assess the ability of BMS-182874 to inhibit ET-1-induced contraction of isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rabbit carotid artery or rat aorta).

  • Organ bath system with an isometric force transducer.

  • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Endothelin-1 (Vasoconstrictor).

  • BMS-182874 (Antagonist).

  • Potassium chloride (KCl) solution (for viability testing).

Procedure:

  • Tissue Preparation: Dissect and mount arterial rings in the organ bath system.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Viability Check: Contract the tissues with a high concentration of KCl to ensure their viability.

  • Pre-incubation: Wash the tissues and pre-incubate with varying concentrations of BMS-182874.

  • Contraction: Add cumulative concentrations of ET-1 to generate a concentration-response curve for contraction.

  • Data Recording: Record the isometric tension developed by the arterial rings.

  • Data Analysis: Compare the ET-1 concentration-response curves in the absence and presence of BMS-182874. A rightward shift in the concentration-response curve is indicative of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

BMS-182874 is a well-characterized, potent, and selective competitive antagonist of the endothelin ETA receptor. Its mechanism of action involves the direct blockade of ET-1 binding, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and subsequent physiological responses such as vasoconstriction and smooth muscle cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

BMS-182874: A Technical Guide to a Selective ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent, orally active, and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a significant role in various physiological and pathophysiological processes, including cardiovascular diseases.[4][5] The biological effects of ET-1 are mediated through two receptor subtypes, ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin. The selectivity of BMS-182874 for the ETA receptor makes it a valuable tool for investigating the physiological roles of the ETA receptor and a potential therapeutic agent for conditions characterized by ETA receptor overactivation, such as hypertension and other cardiovascular disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-182874, providing insights into its binding affinity and functional antagonism at endothelin receptors.

Table 1: In Vitro Binding Affinity of BMS-182874

Target ReceptorCell Line/TissueRadioligandKᵢ (nM)Selectivity (over ETB)Reference
ETA Rat Vascular Smooth Muscle A10 (VSM-A10) cells[¹²⁵I]ET-161>820-fold
ETA CHO cells expressing human ETA receptor[¹²⁵I]ET-148>1000-fold
ETB Various[¹²⁵I]ET-1>50,000-

Table 2: In Vitro Functional Antagonism of BMS-182874

AssayCell Line/TissueAgonistParameterValue (nM)Reference
Inositol Phosphate AccumulationRat VSM-A10 cellsET-1K₋B75
Calcium MobilizationRat VSM-A10 cellsET-1K₋B140
Force Development (Contraction)Rabbit Carotid ArteryET-1K₋B520
Inhibition of ET-1 responsevsm-A10 cellsET-1IC₅₀150

Table 3: In Vivo Efficacy of BMS-182874

Animal ModelAdministration RouteDoseEffectED₅₀ (µmol/kg)Reference
Conscious, normotensive ratsOral (p.o.)-Blunted pressor response to exogenous ET-130
Conscious, normotensive ratsIntravenous (i.v.)-Blunted pressor response to exogenous ET-124
DOCA-salt hypertensive ratsIntravenous (i.v.)100 µmol/kg~45 mm Hg decrease in blood pressure-
Spontaneously Hypertensive Rats (SHR)Oral (p.o.)75, 150, 450 µmol/kg~30 mm Hg decrease in blood pressure-
Balloon-injured rat carotid arteriesOral (p.o.)100 mg/kg daily35% decrease in lesion area-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BMS-182874.

Radioligand Binding Assays

This protocol is a synthesis of standard methods for determining the binding affinity of a compound to its receptor.

  • Membrane Preparation:

    • Cells (e.g., CHO cells stably expressing the human ETA receptor or rat VSM-A10 cells) are cultured to confluence.

    • Cells are harvested, washed with a suitable buffer (e.g., phosphate-buffered saline), and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL in 96-well plates.

    • To each well, add:

      • 50 µL of radioligand (e.g., [¹²⁵I]ET-1 at a final concentration of ~25 pM).

      • 50 µL of binding buffer with or without competing ligand (BMS-182874 at various concentrations).

      • 150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

    • The plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • The filters are washed rapidly with several volumes of the cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

In Vitro Functional Assays

These protocols are based on common methods to assess the functional antagonism of a compound.

  • Cell Preparation:

    • Rat VSM-A10 cells are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 60 minutes at 37°C.

    • The cells are then washed to remove excess dye.

  • Assay Performance:

    • The plate is placed in a fluorescence plate reader capable of kinetic reads.

    • A baseline fluorescence reading is established.

    • BMS-182874 at various concentrations is added to the wells and incubated for a short period (e.g., 10-20 minutes).

    • ET-1 is then added to stimulate an increase in intracellular calcium.

    • The change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • The antagonist constant (K₋B) is determined by analyzing the dose-dependent rightward shift of the ET-1 concentration-response curve in the presence of different concentrations of BMS-182874, using the Schild equation.

  • Tissue Preparation:

    • A rabbit is euthanized, and the carotid arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

    • The arteries are cleaned of adhering connective tissue and cut into rings (e.g., 3-4 mm in width).

    • The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

  • Assay Performance:

    • The tissue rings are allowed to equilibrate under a resting tension (e.g., 2 grams) for at least 60 minutes, with periodic washes.

    • A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

    • The tissues are then washed, and after a recovery period, they are incubated with various concentrations of BMS-182874 for a defined period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.

  • Data Analysis:

    • The contractile force is measured using an isometric force transducer.

    • The antagonist constant (K₋B) is calculated from the parallel rightward shift of the ET-1 concentration-response curves using Schild analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA ETA Receptor ET-1->ETA Binds Gq Gq Protein ETA->Gq Activates ETB ETB Receptor BMS-182874 BMS-182874 BMS-182874->ETA Blocks PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin-1 signaling pathway and the antagonistic action of BMS-182874.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (e.g., CHO-ETA) incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation prep_ligands Prepare Radioligand ([¹²⁵I]ET-1) and Competitor (BMS-182874) prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (Gamma Counting) filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

In_Vivo_Hypertension_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis animal_model Induce Hypertension in Rats (e.g., DOCA-salt model) telemetry Implant Telemetry Device for Blood Pressure Monitoring animal_model->telemetry baseline Record Baseline Blood Pressure telemetry->baseline treatment Administer BMS-182874 (Oral or IV) baseline->treatment monitoring Continuously Monitor Blood Pressure Post-Dose treatment->monitoring data_analysis Analyze Change in Mean Arterial Pressure monitoring->data_analysis

Caption: Workflow for an in vivo study of BMS-182874 in a hypertension model.

References

BMS-182874: A Technical Guide to a Selective Endothelin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Its development has been pivotal in understanding the physiological and pathological roles of the endothelin system, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of BMS-182874. Detailed methodologies for key in vitro assays are presented, along with a visualization of the ETA receptor signaling pathway and a general experimental workflow for the characterization of similar compounds.

Chemical Structure and Properties

BMS-182874, with the IUPAC name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a synthetic molecule belonging to the sulfonamide class of compounds. Its chemical structure is characterized by a naphthalenesulfonamide core linked to a dimethylaminoisoxazole moiety.

Table 1: Chemical and Physical Properties of BMS-182874

PropertyValueReference
IUPAC Name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamideMedKoo Biosciences
Synonyms BMS 182874, BMS182874MedKoo Biosciences
CAS Number 153042-42-3 (free base)MedKoo Biosciences
Chemical Formula C17H19N3O3SMedKoo Biosciences
Molecular Weight 345.42 g/mol MedKoo Biosciences
Appearance White crystalline solidAPExBIO[1]
Solubility Soluble in DMSOMedKoo Biosciences
Purity ≥98% (by HPLC)Tocris Bioscience[2]
Storage Store at room temperature (hydrochloride salt). Short term at 0-4°C, long term at -20°C (free base).Tocris Bioscience, MedKoo Biosciences[2]

Biological Activity and Pharmacology

BMS-182874 functions as a competitive antagonist of the endothelin-A (ETA) receptor, displaying high selectivity over the ETB receptor subtype. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through these receptors. By blocking the ETA receptor, BMS-182874 inhibits the physiological actions of ET-1, such as vasoconstriction and cell proliferation.

Table 2: In Vitro and In Vivo Activity of BMS-182874

AssaySystemParameterValueReference
ETA Receptor Binding Rat vascular smooth muscle A10 (VSM-A10) cell membranesKi61 nMWebb et al. (1995)[3]
ETA Receptor Binding CHO cells expressing human ETA receptorKi48 nMWebb et al. (1995)[3]
ETB Receptor Binding VariousKi> 50 µMWebb et al. (1995)
Inositol Phosphate Accumulation VSM-A10 cellsKB75 nMWebb et al. (1995)
Calcium Mobilization VSM-A10 cellsKB140 nMWebb et al. (1995)
ET-1 Induced Vasoconstriction Rabbit carotid arteryKB520 nMWebb et al. (1995)
Inhibition of ET-1 Pressor Response Conscious, normotensive rats (intravenous)ED5024 µmol/kgWebb et al. (1995)
Inhibition of ET-1 Pressor Response Conscious, normotensive rats (oral)ED5030 µmol/kgWebb et al. (1995)

Mechanism of Action and Signaling Pathway

The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, endothelin-1 (ET-1), the receptor undergoes a conformational change, activating intracellular G-proteins, primarily of the Gq/11 family. This activation initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as smooth muscle contraction, proliferation, and hypertrophy. BMS-182874 competitively binds to the ETA receptor, preventing ET-1 from binding and thereby inhibiting this downstream signaling cascade.

ETA_Signaling_Pathway ETA Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates BMS182874 BMS-182874 BMS182874->ETAR Competitively Inhibits Gq Gq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: ETA Receptor Signaling Pathway inhibited by BMS-182874.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize BMS-182874. Specific parameters may require optimization depending on the cell line and experimental conditions.

ETA Receptor Binding Assay ([¹²⁵I]ET-1 Displacement)

This assay measures the ability of a test compound to displace the radiolabeled ligand [¹²⁵I]ET-1 from the ETA receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the ETA receptor (e.g., rat aortic smooth muscle A10 cells) to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, [¹²⁵I]ET-1 (at a concentration near its Kd), and varying concentrations of BMS-182874 or other test compounds.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of phospholipase C.

Methodology:

  • Cell Culture and Labeling:

    • Plate ETA receptor-expressing cells in a multi-well plate and grow to near confluency.

    • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the desired concentrations of BMS-182874.

    • Stimulate the cells with a fixed concentration of ET-1 (e.g., EC₈₀) for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Extract the soluble inositol phosphates.

    • Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration-response curve for the antagonist's inhibition of agonist-stimulated IP accumulation.

    • Calculate the KB (equilibrium dissociation constant for the antagonist) using the Schild equation or by fitting the data to an appropriate pharmacological model.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate ETA receptor-expressing cells on black-walled, clear-bottom microplates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

    • Incubate the cells to allow for de-esterification of the dye.

  • Assay Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a solution containing BMS-182874 and incubate for a short period.

    • Inject a solution of ET-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response or the area under the curve.

    • Determine the inhibitory effect of different concentrations of BMS-182874 on the ET-1-induced calcium response.

    • Calculate the IC₅₀ or KB value for the antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of a novel ETA receptor antagonist.

Experimental_Workflow In Vitro Characterization Workflow for an ETA Receptor Antagonist start Novel Compound Synthesis & Purification primary_binding Primary Screening: ETA Receptor Binding Assay start->primary_binding selectivity Selectivity Profiling: ETB Receptor Binding Assay primary_binding->selectivity Active Compounds functional_assay Functional Characterization: - Inositol Phosphate Accumulation - Calcium Mobilization selectivity->functional_assay cellular_phenotype Cellular Phenotypic Assays: - Smooth Muscle Cell Contraction - Proliferation Assay functional_assay->cellular_phenotype data_analysis Data Analysis & SAR cellular_phenotype->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify Structure-Activity Relationships in_vivo In Vivo Studies data_analysis->in_vivo Promising Candidates lead_optimization->start Iterative Design

References

In Vitro Characterization of BMS-182874: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of BMS-182874, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the pharmacological profile of ETA receptor antagonists.

Quantitative Pharmacological Data

The in vitro activity of BMS-182874 has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative view of its affinity and functional antagonism at endothelin receptors.

Table 1: Receptor Binding Affinity of BMS-182874
RadioligandPreparationReceptor TypeKi (nM)Reference
[125I]ET-1Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranesETA61[1]
[125I]ET-1CHO cells expressing human ETA receptorETA48[1][2]
[125I]ET-1-ETB> 50,000[1]

Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.

Table 2: Functional Antagonism of BMS-182874
AssayCell Line/TissueStimulusParameterValue (nM)Reference
Inositol Phosphate AccumulationVSM-A10 cellsET-1KB75[1]
Calcium MobilizationVSM-A10 cellsET-1KB140
Force Development (Contraction)Rabbit carotid arteryET-1KB520
Inhibition of [3H]thymidine incorporationCultured rat aortic smooth muscle cellsET-1--

KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Endothelin-A (ETA) Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor, primarily coupled to Gαq/11, initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell proliferation. BMS-182874 acts as a competitive antagonist at this receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (Gq-coupled GPCR) ET1->ETAR Binds BMS182874 BMS-182874 BMS182874->ETAR Blocks Gq Gαq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Response Physiological Responses (Vasoconstriction, Proliferation) Ca->Response PKC->Response Radioligand_Binding_Workflow prep Prepare cell membranes (e.g., from VSM-A10 or CHO-ETA cells) incubation Incubate membranes with: - [¹²⁵I]ET-1 (fixed concentration) - Varying concentrations of BMS-182874 prep->incubation separation Separate bound from free radioligand (e.g., via filtration over glass fiber filters) incubation->separation counting Quantify bound radioactivity (Gamma counter) separation->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation counting->analysis IP_Accumulation_Workflow labeling Label intact cells (e.g., VSM-A10) with [³H]-myo-inositol preincubation Pre-incubate cells with LiCl (to inhibit inositol monophosphatase) and varying concentrations of BMS-182874 labeling->preincubation stimulation Stimulate cells with ET-1 preincubation->stimulation extraction Terminate reaction and extract inositol phosphates (e.g., with perchloric acid) stimulation->extraction separation Separate inositol phosphates by ion-exchange chromatography extraction->separation quantification Quantify [³H]-inositol phosphates (Liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine antagonist Kʙ value quantification->analysis Calcium_Mobilization_Workflow loading Load cultured cells (e.g., VSM-A10) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) preincubation Pre-incubate cells with varying concentrations of BMS-182874 loading->preincubation stimulation Stimulate cells with ET-1 preincubation->stimulation measurement Measure changes in intracellular calcium (Fluorescence plate reader, e.g., FLIPR) stimulation->measurement analysis Data Analysis: - Determine antagonist Kʙ value from Schild analysis measurement->analysis

References

An In-depth Technical Guide to the Discovery and Development of BMS-182874

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] Developed by Bristol-Myers Squibb, this compound has been a valuable pharmacological tool for investigating the physiological and pathological roles of the endothelin system.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BMS-182874, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.

Introduction: The Endothelin System and the Rationale for ETA Receptor Antagonism

The endothelin (ET) system comprises a family of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors. ET-1, the predominant isoform, is a potent vasoconstrictor and mitogen, exerting its effects primarily through the ETA receptor located on vascular smooth muscle cells. Activation of the ETA receptor is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Consequently, the development of ETA receptor antagonists emerged as a promising therapeutic strategy.

Discovery and Development of BMS-182874

BMS-182874 was discovered and developed by scientists at the Bristol-Myers Squibb Pharmaceutical Research Institute. It belongs to a class of sulfonamide-based endothelin receptor antagonists. The development of BMS-182874 was part of a broader effort to identify non-peptide, orally active ETA receptor antagonists with high selectivity over the ETB receptor. Structure-activity relationship (SAR) studies of naphthalenesulfonamide derivatives led to the identification of BMS-182874 as a lead compound with a favorable pharmacological profile.

Pharmacological Profile of BMS-182874

In Vitro Pharmacology

BMS-182874 is a competitive antagonist of the ETA receptor. Its high affinity and selectivity for the ETA receptor have been demonstrated in various in vitro assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874

AssayCell Line/TissueReceptor SubtypeParameterValueReference
Radioligand BindingRat Vascular Smooth Muscle A10 (VSM-A10) cell membranesETAKi61 nM
Radioligand BindingCHO cells expressing human ETA receptorETAKi48 nM
Radioligand BindingVariousETBKi> 50 µM
Inositol Phosphate AccumulationVSM-A10 cellsETAKB75 nM
Calcium MobilizationVSM-A10 cellsETAKB140 nM
Force DevelopmentRabbit carotid arteryETAKB520 nM
In Vivo Pharmacology

BMS-182874 is orally active and effectively antagonizes the physiological effects of ET-1 in vivo.

Table 2: In Vivo Efficacy of BMS-182874 in Rats

Animal ModelAdministration RouteParameterValueReference
Conscious, normotensive ratsOralED50 (inhibition of ET-1 pressor response)30 µmol/kg
Conscious, normotensive ratsIntravenousED50 (inhibition of ET-1 pressor response)24 µmol/kg
DOCA-salt hypertensive ratsIntravenousMaximal decrease in Mean Arterial Pressure~45 mm Hg (at 100 µmol/kg)
Balloon-injured rat carotid arteriesOralReduction in lesion area (at 100 mg/kg daily for 3 weeks)35%

Mechanism of Action: ETA Receptor Signaling Pathway

BMS-182874 exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This receptor is primarily coupled to the Gq/11 family of G proteins. Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to vasoconstriction and cell proliferation. BMS-182874 blocks these downstream effects.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates Gq Gαq/11 ETA_Receptor->Gq Activates BMS-182874 BMS-182874 BMS-182874->ETA_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Vasoconstriction Cell Proliferation Ca_Release->Physiological_Effects PKC->Physiological_Effects

Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of BMS-182874.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of BMS-182874 for the ETA receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (e.g., from VSM-A10 or CHO-ETA cells) incubate Incubate membranes, [¹²⁵I]ET-1, and BMS-182874 prep_membranes->incubate prep_ligand Prepare [¹²⁵I]ET-1 solution prep_ligand->incubate prep_compound Prepare serial dilutions of BMS-182874 prep_compound->incubate filter Separate bound from free ligand (via vacuum filtration) incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters (gamma counter) wash->count analyze Generate competition curve and calculate IC₅₀ and Ki count->analyze

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]ET-1 (the radioligand), and varying concentrations of BMS-182874.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of BMS-182874.

    • Plot the specific binding as a function of the logarithm of the BMS-182874 concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated inositol phosphate production.

Protocol:

  • Cell Culture and Labeling:

    • Plate VSM-A10 cells in multi-well plates and grow to near confluence.

    • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

  • Assay:

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with varying concentrations of BMS-182874 in a buffer containing LiCl (to inhibit inositol monophosphatase).

    • Stimulate the cells with a fixed concentration of ET-1.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

    • Extract the inositol phosphates from the cells.

    • Separate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates produced against the logarithm of the BMS-182874 concentration.

    • Determine the concentration of BMS-182874 that produces a half-maximal inhibition of the ET-1 response to calculate the KB value.

In Vivo Pressor Response Assay

This in vivo assay assesses the ability of BMS-182874 to block the vasoconstrictor effect of exogenously administered ET-1 in rats.

Protocol:

  • Animal Preparation:

    • Use conscious, normotensive rats instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.

    • Allow the animals to recover from surgery before the experiment.

  • Assay:

    • Administer BMS-182874 either orally (p.o.) or intravenously (i.v.) at various doses.

    • After a specified time, challenge the animals with an intravenous bolus of ET-1.

    • Continuously monitor and record the mean arterial pressure (MAP).

  • Data Analysis:

    • Measure the peak increase in MAP following the ET-1 challenge in both vehicle- and BMS-182874-treated animals.

    • Calculate the percent inhibition of the ET-1 pressor response for each dose of BMS-182874.

    • Plot the percent inhibition against the dose of BMS-182874 to determine the ED₅₀ value (the dose that causes 50% inhibition of the pressor response).

Conclusion

BMS-182874 is a well-characterized, potent, and selective ETA receptor antagonist that has been instrumental in elucidating the role of the endothelin system in health and disease. Its oral bioavailability and robust in vivo activity have made it a valuable research tool. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development.

References

The Role of the Endothelin-A (ETA) Receptor in the Pathophysiology and Treatment of Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1) and its cognate receptors, plays a pivotal role in cardiovascular homeostasis and disease.[1][2] ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[1][3] While both receptors are implicated in blood pressure regulation, the ETA receptor is predominantly responsible for the powerful and sustained vasoconstriction, vascular smooth muscle cell proliferation, and inflammatory responses that are hallmarks of hypertension.[4] This technical guide provides an in-depth examination of the ETA receptor's role in hypertension, detailing its signaling pathways, the experimental evidence supporting its involvement, and its emergence as a critical target for antihypertensive drug development.

ETA Receptor Signaling Pathways in Vascular Smooth Muscle

The binding of ET-1 to ETA receptors, located primarily on vascular smooth muscle cells (VSMCs), initiates a cascade of intracellular signaling events that culminate in vasoconstriction, cellular hypertrophy, and proliferation. These processes are central to the increased peripheral vascular resistance and structural remodeling of arteries seen in hypertension.

Upon activation by ET-1, the ETA receptor couples to G proteins of the Gq/11 family. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates protein kinase C (PKC). PKC contributes to the sustained phase of vasoconstriction and is heavily involved in mediating the mitogenic and hypertrophic effects of ET-1.

  • Downstream Kinase Cascades: The activation of the ETA receptor also engages other critical signaling pathways, including the RhoA/Rho-kinase pathway and the mitogen-activated protein kinase (MAPK) cascade. These pathways are crucial for the long-term effects of ET-1, such as gene expression changes that lead to VSMC hypertrophy, proliferation, and extracellular matrix deposition—key components of vascular remodeling in chronic hypertension.

The following diagram illustrates the primary signaling cascade initiated by ET-1 binding to the ETA receptor in vascular smooth muscle cells.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq/11 Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Rho RhoA/Rho-kinase PKC->Rho Remodeling Vascular Remodeling (Hypertrophy, Proliferation) PKC->Remodeling Ca2 Ca²⁺ Release SR->Ca2 Contraction Vasoconstriction Ca2->Contraction MAPK->Remodeling Rho->Contraction Rho->Remodeling

Caption: ETA receptor signaling cascade in vascular smooth muscle cells.

Evidence for ETA Receptor Involvement in Hypertension

Compelling evidence from numerous preclinical and clinical studies underscores the critical role of the ET-1/ETA receptor axis in the pathogenesis of hypertension.

Experimental Animal Models

The endothelin system is activated in several experimental models of hypertension, particularly those that are salt-sensitive or severe. In these models, ETA receptor antagonists have been shown to lower blood pressure and regress vascular and cardiac hypertrophy.

Experimental Hypertension ModelRole of ET-1 / ETA ReceptorEffect of ETA AntagonismReferences
Deoxycorticosterone Acetate (DOCA)-Salt Rat Increased vascular ET-1 expression and production.Lowers blood pressure, reduces vascular hypertrophy.
Dahl Salt-Sensitive (DS) Rat Increased vascular ET-1 content on a high-salt diet.Prevents vascular dysfunction and hypertrophy.
Angiotensin II (Ang II)-Infused Rat Ang II stimulates ET-1 production; ET-1 mediates part of Ang II's pressor effect.Blunts the rise in blood pressure, reduces cardiac remodeling.
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Overexpression of ET-1 in blood vessels.Lowers blood pressure, protects from stroke.
Endothelial Cell-Specific ET-1 Knockout Mice Mice have significantly lower baseline blood pressure (10-12 mmHg lower).Demonstrates a key role for endothelial-derived ET-1 in maintaining basal vascular tone.
Spontaneously Hypertensive Rat (SHR) The endothelin system does not appear to play a major role.Minimal effect on blood pressure.
Human Hypertension

In humans, the evidence also points to an activated endothelin system, especially in more severe or resistant forms of hypertension. Moderately to severely hypertensive patients show enhanced expression of prepro-ET-1 mRNA in the endothelium of resistance arteries. Furthermore, clinical trials have demonstrated the efficacy of ETA receptor antagonists in lowering blood pressure.

ETA Receptor AntagonistTypeKey Clinical Trial Findings in HypertensionReferences
Bosentan Dual ETA/ETB AntagonistIn mild-to-moderate hypertension, lowered blood pressure to a similar extent as the ACE inhibitor enalapril.
Darusentan Selective ETA AntagonistShowed significant blood pressure reduction in patients with resistant hypertension.
Aprocitentan Dual ETA/ETB AntagonistThe PRECISION trial demonstrated a significant and sustained blood pressure lowering effect in patients with resistant hypertension. It was recently approved for this indication.

Experimental Protocols for Studying the ETA Receptor

The evaluation of ETA receptor function and the efficacy of its antagonists involves a multi-tiered approach, from molecular binding assays to in vivo physiological measurements.

Radioligand Binding Assays

These assays are used to determine the affinity and density of ETA receptors in a given tissue or cell line and to assess the binding properties of new antagonists.

  • Objective: To quantify receptor density (Bmax) and ligand affinity (Kd).

  • Methodology:

    • Membrane Preparation: Tissues (e.g., vascular smooth muscle, heart) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., ¹²⁵I-ET-1) at various concentrations.

    • Competition: To determine the affinity of an unlabeled antagonist, a fixed concentration of radioligand is co-incubated with increasing concentrations of the antagonist.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

    • Analysis: Data are analyzed using Scatchard plots or non-linear regression to calculate Bmax and Kd (for saturation binding) or IC50 and Ki (for competition binding).

In Vitro Isolated Vessel Functional Assays

This technique assesses the physiological response of blood vessels to ET-1 and the functional potency of ETA receptor antagonists.

  • Objective: To measure ET-1-induced vasoconstriction and its inhibition by antagonists.

  • Methodology:

    • Vessel Preparation: A blood vessel (e.g., rat aorta, rabbit carotid artery) is dissected, cleaned of connective tissue, and cut into rings (2-4 mm).

    • Mounting: The rings are mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

    • Equilibration: The vessel rings are equilibrated under a resting tension for 60-90 minutes.

    • Concentration-Response Curve: Cumulative concentrations of ET-1 are added to the bath, and the resulting contractile force is recorded.

    • Antagonist Evaluation: The protocol is repeated after pre-incubating the vessel rings with a specific concentration of an ETA antagonist for 30-60 minutes. A rightward shift in the ET-1 concentration-response curve indicates competitive antagonism.

    • Analysis: The potency of ET-1 (EC50) and the affinity of the antagonist (pA2 value) are calculated from the response curves.

In Vivo Blood Pressure Measurement in Animal Models

Telemetry is the gold standard for continuously monitoring blood pressure in conscious, freely moving animals, providing robust data on the antihypertensive effects of ETA antagonists.

  • Objective: To determine the effect of chronic ETA receptor blockade on blood pressure in normotensive or hypertensive animal models.

  • Methodology:

    • Transmitter Implantation: A radio-telemetry transmitter with a pressure-sensing catheter is surgically implanted, with the catheter typically placed in the abdominal or thoracic aorta. Animals are allowed to recover for 1-2 weeks.

    • Baseline Recording: Mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded for a baseline period (e.g., 5-7 days).

    • Drug Administration: The ETA antagonist is administered to the animals, often via oral gavage, in drinking water, or through osmotic minipumps for a defined treatment period (e.g., 4-8 weeks).

    • Continuous Monitoring: Cardiovascular parameters are continuously monitored throughout the treatment and recovery periods.

    • Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between treated and vehicle control groups.

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ETA receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_result Outcome A Step 1: Receptor Binding Assays (Determine affinity, Ki) B Step 2: Isolated Vessel Assays (Determine functional potency, pA2) A->B C Step 3: Select Hypertensive Animal Model (e.g., DOCA-Salt Rat) B->C D Step 4: Chronic Dosing with Telemetry (Measure BP, HR) C->D E Step 5: Histology & Molecular Analysis (Assess vascular remodeling, gene expression) D->E F Efficacy & Safety Profile E->F

Caption: Preclinical evaluation workflow for an ETA receptor antagonist.

Therapeutic Rationale and Clinical Implications

The extensive preclinical and clinical data confirm that the ET-1/ETA receptor pathway is a key driver of hypertension, particularly in severe and resistant cases. The mechanisms extend beyond simple vasoconstriction to include profound effects on vascular structure, inflammation, and renal function.

Activation of the ETA receptor contributes to:

  • Increased Peripheral Resistance: Through direct, potent, and sustained vasoconstriction.

  • Vascular Remodeling: By promoting the proliferation and hypertrophy of vascular smooth muscle cells and increasing extracellular matrix deposition.

  • Endothelial Dysfunction: By contributing to an imbalance between vasoconstrictor and vasodilator signals.

  • Renal Effects: By promoting sodium and water retention.

This multifaceted role makes the ETA receptor an attractive therapeutic target. Blockade of this receptor offers a mechanism of action that is distinct from and potentially complementary to existing antihypertensive drug classes that target the renin-angiotensin-aldosterone system or calcium channels. The recent success and approval of aprocitentan for resistant hypertension validates this therapeutic strategy, offering a new option for a patient population with high cardiovascular risk and unmet medical needs.

The diagram below illustrates the logical relationship between the pathophysiology driven by ETA receptor activation and the therapeutic intervention with antagonists.

Logical_Relationship cluster_patho Pathophysiology cluster_effects Downstream Effects ET1 Increased ET-1 (e.g., in Salt-Sensitive States) ETAR_Activation ETA Receptor Activation (on VSMC) ET1->ETAR_Activation Vaso Vasoconstriction ETAR_Activation->Vaso Remodel Vascular Remodeling ETAR_Activation->Remodel Inflam Inflammation ETAR_Activation->Inflam Hypertension Hypertension & Organ Damage Vaso->Hypertension Remodel->Hypertension Inflam->Hypertension Antagonist ETA Receptor Antagonist Antagonist->ETAR_Activation  Blocks Therapy Therapeutic Outcome: Lowered Blood Pressure & Reduced Organ Damage Antagonist->Therapy

Caption: Rationale for ETA receptor antagonism in hypertension.

Conclusion

The ETA receptor is a central mediator in the pathophysiology of hypertension. Its activation by endothelin-1 drives a potent combination of vasoconstriction and adverse vascular remodeling, contributing significantly to the elevation and maintenance of high blood pressure. Decades of research, substantiated by a wealth of data from experimental models and human clinical trials, have solidified the ETA receptor's importance. The development and recent approval of endothelin receptor antagonists for resistant hypertension mark a significant advancement in cardiovascular medicine, providing a targeted therapeutic approach for a condition that remains a major global health challenge. Further research will continue to refine the role of this pathway and optimize the application of its antagonists in various cardiovascular disease states.

References

The Role of BMS-182874 in Modulating the Endothelin-1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-182874, a potent and selective endothelin-1 (ET-1) receptor antagonist. It details the compound's mechanism of action, its interaction with the ET-1 signaling pathway, and comprehensive data from in vitro and in vivo studies. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development in this area.

Introduction to Endothelin-1 and its Receptors

Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its physiological effects are mediated through the activation of two G-protein coupled receptor subtypes: ET-A and ET-B. The ET-A receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[1][2] The ET-B receptor, located on endothelial cells, mediates vasodilation via the release of nitric oxide and prostacyclin. However, ET-B receptors are also present on smooth muscle cells, where their activation can also contribute to vasoconstriction. The ET-1 signaling pathway is implicated in a variety of cardiovascular diseases, including hypertension, atherosclerosis, and restenosis following angioplasty.[2]

BMS-182874: A Selective ET-A Receptor Antagonist

BMS-182874, with the chemical name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a nonpeptide, orally active, and highly selective antagonist of the ET-A receptor. Its selectivity for the ET-A receptor over the ET-B receptor makes it a valuable tool for elucidating the specific roles of ET-A receptor activation in various physiological and pathological processes.

Mechanism of Action

BMS-182874 acts as a competitive antagonist at the ET-A receptor. It competitively inhibits the binding of [¹²⁵I]ET-1 to ET-A receptors, thereby blocking the downstream signaling cascades initiated by ET-1. This inhibition prevents ET-1-induced physiological responses such as vasoconstriction and smooth muscle cell proliferation.

ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds Gq Gq Protein ETA->Gq Activates BMS182874 BMS-182874 BMS182874->ETA Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vaso Vasoconstriction Ca_release->Vaso Prolif Cell Proliferation PKC->Prolif

BMS-182874 blocks the ET-1 signaling pathway at the ET-A receptor.

Quantitative Data

The following tables summarize the quantitative data for BMS-182874 from various in vitro and in vivo studies.

In Vitro Binding Affinity
Cell Line/TissueReceptor SubtypeAssayParameterValueReference
Rat Vascular Smooth Muscle A10 CellsET-A[¹²⁵I]ET-1 CompetitionKᵢ61 nM
CHO cells expressing human ET-AET-A[¹²⁵I]ET-1 CompetitionKᵢ48 nM
VariousET-B[¹²⁵I]ET-1 CompetitionKᵢ> 50 µM
vsm-A10 cellsET-AIC₅₀0.150 µM
In Vitro Functional Activity
Cell Line/TissueAssayParameterValueReference
VSM-A10 cellsInositol Phosphate AccumulationKₒ75 nM
VSM-A10 cellsCalcium MobilizationKₒ140 nM
Rabbit Carotid Artery RingsForce DevelopmentKₒ520 nM
In Vivo Efficacy
Animal ModelAdministrationEffectParameterValueReference
Conscious, normotensive ratsIntravenousBlunted pressor response to ET-1ED₅₀24 µmol/kg
Conscious, normotensive ratsOralBlunted pressor response to ET-1ED₅₀30 µmol/kg
Balloon-injured rat carotid arteriesOral (100 mg/kg daily)Decreased lesion area35%
Balloon-injured rat carotid arteriesOral (100 mg/kg daily)Decreased lesion/media ratio34%
Deoxycorticosterone acetate-induced hypertensive ratsOral (100 µM/kg)Reduction in arterial pressure25%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Endothelin Receptor Competitive Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_sep Separation cluster_detect Detection & Analysis P1 Culture cells expressing ET-A receptors (e.g., A10 cells) P2 Harvest and homogenize cells in ice-cold buffer P1->P2 P3 Centrifuge to pellet membranes P2->P3 P4 Resuspend membranes in assay buffer P3->P4 A1 Incubate membranes with [¹²⁵I]ET-1 (radioligand) P4->A1 A2 Add increasing concentrations of BMS-182874 (competitor) A1->A2 A3 Incubate at room temperature for a defined period (e.g., 2 hours) A2->A3 S1 Filter the reaction mixture through glass fiber filters A3->S1 S2 Wash filters to remove unbound radioligand S1->S2 D1 Measure radioactivity of bound ligand on filters using a gamma counter S2->D1 D2 Plot % inhibition vs. competitor concentration D1->D2 D3 Calculate IC₅₀ and Kᵢ values D2->D3

Workflow for the endothelin receptor competitive binding assay.

Objective: To determine the binding affinity (Kᵢ) of BMS-182874 for the ET-A receptor.

Materials:

  • Cells or tissues expressing ET-A receptors (e.g., rat aortic smooth muscle A10 cells, CHO cells stably expressing the human ET-A receptor).

  • [¹²⁵I]ET-1 (radioligand).

  • BMS-182874.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize them in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add a constant concentration of [¹²⁵I]ET-1 (typically at or below its K₋).

    • Add increasing concentrations of BMS-182874. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled ET-1.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (BMS-182874) concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Intracellular Calcium Mobilization Assay

cluster_load Cell Loading cluster_treat Treatment cluster_measure Measurement & Analysis L1 Culture cells (e.g., A10) in a black-walled, clear-bottom 96-well plate L2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) L1->L2 L3 Incubate to allow for de-esterification of the dye L2->L3 T1 Pre-incubate cells with BMS-182874 or vehicle L3->T1 T2 Stimulate cells with ET-1 T1->T2 M1 Measure fluorescence intensity over time using a fluorescence plate reader T2->M1 M2 Plot fluorescence change vs. time M1->M2 M3 Determine the inhibitory effect of BMS-182874 on the ET-1-induced calcium response M2->M3

Workflow for the intracellular calcium mobilization assay.

Objective: To assess the inhibitory effect of BMS-182874 on ET-1-induced intracellular calcium release.

Materials:

  • Cells expressing ET-A receptors (e.g., VSM-A10 cells).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • HEPES-buffered saline (HBS).

  • ET-1.

  • BMS-182874.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Seeding:

    • Seed cells into black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Assay:

    • Wash the cells with HBS to remove extracellular dye. Add fresh HBS (containing probenecid, if used) to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of BMS-182874 to the wells and incubate for a specified period.

    • Inject a fixed concentration of ET-1 into the wells to stimulate calcium release.

    • Record the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation around 490 nm and emission around 520 nm.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380).

    • For Fluo-4, calculate the change in fluorescence intensity from baseline (ΔF/F₀).

    • Plot the peak response against the concentration of BMS-182874 to determine its inhibitory potency (IC₅₀).

    • Calculate the Kₒ value using the Schild equation for competitive antagonism.

Phosphoinositide Hydrolysis Assay

Objective: To measure the effect of BMS-182874 on ET-1-stimulated phosphoinositide turnover.

Materials:

  • Cells expressing ET-A receptors (e.g., VSM-A10 cells).

  • myo-[³H]inositol.

  • Culture medium deficient in inositol.

  • Lithium chloride (LiCl) solution.

  • ET-1.

  • BMS-182874.

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Labeling:

    • Culture cells in inositol-free medium supplemented with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the labeled cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of BMS-182874 and incubate for a defined period.

    • Stimulate the cells with ET-1.

    • Terminate the reaction by adding ice-cold TCA.

  • Separation of Inositol Phosphates:

    • Extract the soluble inositol phosphates.

    • Apply the extracts to a Dowex anion-exchange column.

    • Elute different inositol phosphate species (IP₁, IP₂, IP₃) with increasing concentrations of ammonium formate/formic acid.

  • Data Analysis:

    • Measure the radioactivity in each eluted fraction using a scintillation counter.

    • Plot the amount of [³H]inositol phosphates produced against the concentration of BMS-182874 to determine its inhibitory effect.

    • Calculate the Kₒ value from the dose-response curve.

In Vivo Models

Objective: To evaluate the effect of BMS-182874 on neointimal formation following vascular injury.

Procedure:

  • Anesthetize male Sprague-Dawley rats.

  • Expose the left common carotid artery.

  • Introduce a balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.

  • Inflate the balloon and pass it through the artery multiple times to denude the endothelium and induce injury.

  • Remove the catheter and ligate the external carotid artery.

  • Administer BMS-182874 (e.g., 100 mg/kg, p.o.) or vehicle daily, starting before the injury and continuing for a specified period (e.g., 2 weeks).

  • At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

  • Excise the arteries, process them for histology, and stain sections (e.g., with hematoxylin and eosin).

  • Perform morphometric analysis to measure the areas of the intima, media, and lumen. Calculate the intima-to-media ratio.

Objective: To assess the in vivo efficacy of BMS-182874 in antagonizing the vasoconstrictor effect of ET-1.

Procedure:

  • Anesthetize and cannulate the femoral artery and vein of a conscious, normotensive rat for blood pressure monitoring and drug administration, respectively.

  • Allow the animal to stabilize.

  • Administer BMS-182874 either intravenously or orally.

  • After a suitable period for drug absorption and distribution, administer a bolus injection of ET-1.

  • Record the mean arterial pressure continuously.

  • Compare the pressor response to ET-1 in BMS-182874-treated animals to that in vehicle-treated controls.

  • Determine the ED₅₀, the dose of BMS-182874 that causes a 50% reduction in the maximum pressor response to ET-1.

Conclusion

BMS-182874 is a highly selective and orally active ET-A receptor antagonist that has been instrumental in defining the role of the ET-A receptor in cardiovascular pathophysiology. Its ability to competitively block ET-1-induced vasoconstriction and smooth muscle cell proliferation, as demonstrated in a range of in vitro and in vivo models, highlights its therapeutic potential in conditions characterized by excessive ET-A receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the endothelin system and develop novel therapeutics targeting this pathway.

References

The Pharmacological Profile of BMS-182874: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of the pharmacological profile of BMS-182874, synthesizing available data on its binding affinity, functional antagonism, and in vivo activity. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a complete technical resource for professionals in the field of drug discovery and development.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[1] Consequently, antagonism of the ETA receptor has been a key therapeutic target for cardiovascular diseases. BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, emerged from research efforts to develop non-peptide ETA receptor antagonists with good oral bioavailability.[1] This guide details its pharmacological characteristics.

Quantitative Pharmacology

The pharmacological activity of BMS-182874 has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874
ParameterCell Line / TissueValueReference(s)
Ki (Binding Affinity)CHO cells expressing human ETA receptor48 nM[1]
Rat vascular smooth muscle A10 (VSM-A10) cell membranes61 nM[1]
ETB receptors> 50 µM[1]
KB (Functional Antagonism)ET-1-stimulated inositol phosphate accumulation (VSM-A10 cells)75 nM
ET-1-stimulated calcium mobilization (VSM-A10 cells)140 nM
ET-1-induced force development (isolated rabbit carotid artery)520 nM
Table 2: In Vivo Efficacy of BMS-182874
ParameterAnimal ModelAdministration RouteED50 / EffectReference(s)
ED50 (Pressor Response to ET-1)Conscious, normotensive ratsOral30 µmol/kg
Conscious, normotensive ratsIntravenous24 µmol/kg
Neointimal Formation Balloon-injured rat carotid arteryOral (100 mg/kg daily)35% decrease in lesion area

Mechanism of Action and Signaling Pathway

BMS-182874 acts as a competitive antagonist at the ETA receptor. The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and proliferation. BMS-182874 competitively blocks the initial binding of ET-1 to the ETA receptor, thereby inhibiting these downstream effects.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds BMS-182874 BMS-182874 BMS-182874->ETA_Receptor Blocks Gq Gq ETA_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction_Proliferation Smooth Muscle Contraction & Proliferation Ca_Release->Contraction_Proliferation PKC_Activation->Contraction_Proliferation

Caption: Endothelin-A Receptor Signaling Pathway and BMS-182874 Inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes (e.g., from CHO-ETA cells) incubate Incubate membranes with [125I]ET-1 (radioligand) and varying concentrations of BMS-182874 prep_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound [125I]ET-1 separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human ETA receptor or from rat aortic smooth muscle A10 cells are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a fixed concentration of [125I]ET-1 and varying concentrations of BMS-182874 in a suitable buffer.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.

Protocol Details:

  • Cell Culture: Rat aortic smooth muscle A10 cells are cultured to near confluence.

  • Labeling: The cells are labeled by incubation with [3H]myo-inositol.

  • Stimulation: The labeled cells are pre-incubated with varying concentrations of BMS-182874, followed by stimulation with ET-1.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and the radioactivity of each is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of BMS-182874 that produces a 50% inhibition of the ET-1-stimulated inositol phosphate accumulation is determined to calculate the KB value.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.

Protocol Details:

  • Cell Culture and Dye Loading: Rat aortic smooth muscle A10 cells are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Measurement: The coverslips are placed in a fluorometer, and baseline fluorescence is recorded.

  • Antagonist and Agonist Addition: Varying concentrations of BMS-182874 are added, followed by the addition of ET-1 to stimulate calcium release.

  • Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.

  • Data Analysis: The inhibitory effect of BMS-182874 on the ET-1-induced calcium transient is quantified to determine the KB value.

In Vivo Pressor Response to ET-1

This in vivo assay evaluates the ability of orally or intravenously administered BMS-182874 to block the vasoconstrictor effects of ET-1.

InVivo_Pressor_Response cluster_prep Animal Preparation cluster_admin Drug Administration cluster_challenge ET-1 Challenge cluster_measurement Measurement & Analysis prep_animal Use conscious, normotensive rats with indwelling arterial catheters admin_bms Administer BMS-182874 (oral or intravenous) or vehicle prep_animal->admin_bms challenge_et1 Administer an intravenous bolus of ET-1 admin_bms->challenge_et1 measure_bp Continuously monitor blood pressure challenge_et1->measure_bp analyze_data Compare the pressor response to ET-1 in BMS-182874 vs. vehicle-treated animals to determine ED50 measure_bp->analyze_data

Caption: Workflow for In Vivo Pressor Response Assay.

Protocol Details:

  • Animal Model: Conscious, normotensive rats are used. The animals are instrumented with arterial catheters for direct blood pressure measurement.

  • Drug Administration: BMS-182874 is administered either orally via gavage or intravenously. The vehicle for oral administration is not specified in the available literature.

  • ET-1 Challenge: After a predetermined time following BMS-182874 administration, a bolus of ET-1 is injected intravenously to induce a pressor response.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored before and after the ET-1 challenge.

  • Data Analysis: The magnitude of the pressor response to ET-1 in animals treated with BMS-182874 is compared to that in vehicle-treated control animals. The dose of BMS-182874 that causes a 50% reduction in the pressor response (ED50) is calculated.

Rat Carotid Artery Balloon Injury Model

This model is used to assess the effect of BMS-182874 on neointimal formation, a key process in restenosis.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Surgical Procedure: The rats are anesthetized, and the common carotid artery is exposed. A balloon catheter is inserted and inflated to denude the endothelium and cause injury to the vessel wall.

  • Drug Treatment: BMS-182874 (100 mg/kg) or vehicle is administered orally once daily, starting before the balloon injury and continuing for a specified period.

  • Tissue Harvesting and Analysis: After the treatment period, the carotid arteries are harvested, fixed, and sectioned. The sections are stained, and the areas of the intima and media are measured to determine the intima-to-media ratio, a measure of neointimal hyperplasia.

Conclusion

BMS-182874 is a well-characterized, potent, and selective ETA receptor antagonist with demonstrated oral activity. Its ability to competitively block the binding of ET-1 to the ETA receptor translates into the inhibition of downstream signaling events, such as inositol phosphate production and calcium mobilization, and ultimately to the attenuation of ET-1-induced vasoconstriction and smooth muscle cell proliferation. The in vivo efficacy of BMS-182874 in reducing the pressor response to ET-1 and inhibiting neointimal formation in a model of vascular injury highlights its potential therapeutic utility in cardiovascular diseases. This technical guide provides a comprehensive summary of the pharmacological profile of BMS-182874, along with detailed experimental methodologies, to serve as a valuable resource for the scientific community.

References

BMS-182874: A Technical Guide to Ki and IC50 Values for the Selective ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through two receptor subtypes, ETA and ETB. The selective blockade of the ETA receptor has been a significant area of research for cardiovascular diseases. This document provides a comprehensive overview of the binding affinity (Ki) and functional potency (IC50) of BMS-182874, detailed experimental protocols for their determination, and a visualization of the relevant signaling pathway.

Data Presentation: Ki and IC50 Values

The inhibitory activity of BMS-182874 has been characterized across various in vitro systems. The following tables summarize the key quantitative data for its binding affinity and functional potency.

Table 1: BMS-182874 Binding Affinity (Ki) for Endothelin Receptors

Receptor SubtypeCell Line/TissueRadioligandKi (nM)Reference
ETARat A10 VSM Cells[¹²⁵I]ET-161[1]
Human ETACHO Cells[¹²⁵I]ET-148[1][3]
ETBVarious[¹²⁵I]ET-1>50,000

Table 2: BMS-182874 Functional Inhibitory Potency (IC50/Kb)

Assay TypeCell Line/TissueMeasured EffectIC50/Kb (nM)Reference
Inositol Phosphate AccumulationRat A10 VSM CellsInhibition of ET-1 stimulation75 (Kb)
Calcium MobilizationRat A10 VSM CellsInhibition of ET-1 stimulation140 (Kb)
Force DevelopmentRabbit Carotid ArteryAntagonism of ET-1 contraction520 (Kb)
General ETA AntagonismVSM-A10 CellsNot Specified150 (IC50)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of BMS-182874's Ki and IC50 values, based on established pharmacological assays.

Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

1. Membrane Preparation:

  • Cells (e.g., Rat A10 Vascular Smooth Muscle cells or CHO cells expressing human ETA receptors) are cultured to confluency.

  • The cells are harvested, washed with a buffered saline solution, and then homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.

2. Competitive Binding Assay:

  • A fixed concentration of the radioligand, [¹²⁵I]ET-1, is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled competitor, BMS-182874, are added to the incubation mixture.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound [¹²⁵I]ET-1, is quantified using a gamma counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of [¹²⁵I]ET-1 versus the concentration of BMS-182874.

  • The IC50 value, the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay for Functional Antagonism (Kb)

This assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptors like ETA.

1. Cell Culture and Labeling:

  • Rat A10 VSM cells are plated and grown to near confluency.

  • The cells are then incubated with myo-[³H]inositol in a serum-free medium to label the cellular phosphoinositide pools.

2. Antagonist and Agonist Treatment:

  • After labeling, the cells are washed and pre-incubated with various concentrations of BMS-182874 or vehicle.

  • The cells are then stimulated with a fixed concentration of ET-1 to induce the production of inositol phosphates.

3. Measurement of Inositol Phosphates:

  • The reaction is stopped, and the cells are lysed.

  • The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.

  • The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting.

4. Data Analysis:

  • The concentration-response curves for ET-1 in the presence of different concentrations of BMS-182874 are plotted.

  • A Schild analysis is performed to determine the Kb value, which represents the dissociation constant of the antagonist.

Calcium Mobilization Assay for Functional Antagonism (Kb)

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.

1. Cell Culture and Dye Loading:

  • Rat A10 VSM cells are grown on coverslips or in microplates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Antagonist and Agonist Addition:

  • The dye-loaded cells are washed and incubated with different concentrations of BMS-182874 or vehicle.

  • The baseline fluorescence is measured, and then the cells are stimulated with ET-1.

3. Fluorescence Measurement:

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence microscope or a plate reader.

4. Data Analysis:

  • The peak increase in fluorescence in response to ET-1 is measured at each concentration of BMS-182874.

  • The data are used to construct concentration-response curves, and the Kb value is determined using Schild analysis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Endothelin-A receptor signaling pathway and a typical experimental workflow for determining antagonist potency.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Gq Gαq/11 ETA->Gq Activates BMS182874 BMS-182874 BMS182874->ETA PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

Caption: Endothelin-A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A10 VSM Cells) Membrane_Prep 2. Membrane Preparation (for Binding Assay) Cell_Culture->Membrane_Prep Dye_Loading 2. Dye Loading (for Functional Assays) Cell_Culture->Dye_Loading Incubation 3. Incubation with Radioligand & BMS-182874 Membrane_Prep->Incubation Stimulation 3. Stimulation with ET-1 in presence of BMS-182874 Dye_Loading->Stimulation Filtration 4. Filtration & Counting (Binding Assay) Incubation->Filtration Fluorescence 4. Measurement of Fluorescence or IP1 levels Stimulation->Fluorescence IC50_Calc 5. IC50 Calculation Filtration->IC50_Calc Kb_Calc 5. Kb Calculation (Schild Analysis) Fluorescence->Kb_Calc Ki_Calc 6. Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Antagonist Characterization

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BMS-182874

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies using BMS-182874, a potent and selective endothelin-A (ET-A) receptor antagonist. The provided information is based on preclinical studies in various animal models of cardiovascular diseases.

Mechanism of Action

BMS-182874 is a non-peptide antagonist that selectively binds to the ET-A receptor, thereby inhibiting the physiological effects of endothelin-1 (ET-1).[1][2][3][4] ET-1 is a potent vasoconstrictor and mitogen, and its binding to the ET-A receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. By blocking this interaction, BMS-182874 can attenuate these pathological processes, making it a valuable tool for studying and potentially treating conditions such as hypertension, pulmonary hypertension, and restenosis.[5]

Endothelin-1 Signaling Pathway

The binding of ET-1 to the G-protein coupled ET-A receptor on vascular smooth muscle cells activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of Calmodulin (CaM), which in turn activates Myosin Light Chain Kinase (MLCK), resulting in smooth muscle contraction. Furthermore, the ET-A receptor signaling pathway can also activate the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP), leading to sustained contraction and cell proliferation.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor PLC PLC ET-A Receptor->PLC RhoA/Rho-kinase RhoA/Rho-kinase ET-A Receptor->RhoA/Rho-kinase IP3 IP3 PLC->IP3 DAG DAG PLC->DAG BMS-182874 BMS-182874 BMS-182874->ET-A Receptor Ca2+ Ca²⁺ IP3->Ca2+ mobilizes PKC PKC DAG->PKC activates Contraction/\nProliferation Vasoconstriction & Proliferation Ca2+->Contraction/\nProliferation PKC->Contraction/\nProliferation RhoA/Rho-kinase->Contraction/\nProliferation

Caption: Simplified signaling pathway of Endothelin-1 (ET-1) via the ET-A receptor.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of BMS-182874 in various animal models.

Table 1: Effect of BMS-182874 on Neointimal Formation in a Rat Model of Restenosis

Treatment GroupDose and RouteTreatment DurationChange in Lesion AreaChange in Lesion/Media RatioReference
VehicleN/A3 weeksN/AN/A
BMS-182874100 mg/kg, oral3 weeks35% decrease34% decrease

Table 2: Effect of BMS-182874 in a Pig Model of Hypoxic Pulmonary Hypertension

Treatment GroupDose and RouteChange in Mean Pulmonary Artery Pressure (mmHg)Change in Pulmonary Vascular Resistance (mmHg·min·L⁻¹)Reference
VehicleN/AN/AN/A
BMS-18287410 mg/kg, IVFrom 42 ± 8 to 34 ± 4Not reported
BMS-18287430 mg/kg, IVFrom 38 ± 4 to 30 ± 5From 7.4 ± 1.5 to 5.3 ± 1.1

Table 3: Antihypertensive Effects of BMS-182874 in Rat Models of Hypertension

Animal ModelTreatment GroupDose and RouteChange in Mean Arterial PressureReference
DOCA-salt Hypertensive RatsBMS-182874100 µmol/kg, IVSustained decrease
Spontaneously Hypertensive Rats (SHR)BMS-18287475, 150, and 450 µmol/kg, oralApprox. 30 mmHg decrease

Experimental Protocols

Protocol 1: Evaluation of BMS-182874 in a Rat Model of Restenosis

This protocol is based on a study investigating the effect of BMS-182874 on neointimal formation following balloon injury of the carotid artery in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Minimum of one week before the start of the experiment.

2. Materials:

  • BMS-182874.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for balloon angioplasty.

  • 2F Fogarty balloon catheter.

3. Experimental Procedure:

  • Drug Administration:

    • Randomly assign animals to two groups: Vehicle control and BMS-182874 treatment.

    • Administer BMS-182874 (100 mg/kg) or vehicle orally via gavage once daily.

    • Begin treatment one week prior to the balloon injury and continue for a total of three weeks.

  • Balloon Injury:

    • One week after the start of treatment, anesthetize the rats.

    • Perform a surgical cut-down to expose the common carotid artery.

    • Introduce a 2F Fogarty balloon catheter and induce endothelial denudation by inflating and rotating the balloon.

    • Suture the incision and allow the animals to recover.

  • Endpoint Analysis:

    • Two weeks after the balloon injury, euthanize the animals.

    • Perfuse-fix the carotid arteries.

    • Excise the arteries and process for histological analysis (e.g., hematoxylin and eosin staining).

    • Quantify the neointimal area and the ratio of the neointimal area to the medial area using image analysis software.

Restenosis_Workflow cluster_pre_injury Pre-Injury Phase (1 week) cluster_injury_post Injury & Post-Injury Phase (2 weeks) Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Vehicle_Group Vehicle Treatment (Oral Gavage, Daily) Randomization->Vehicle_Group Group 1 BMS_Group BMS-182874 Treatment (100 mg/kg, Oral, Daily) Randomization->BMS_Group Group 2 Balloon_Injury Carotid Artery Balloon Injury Vehicle_Group->Balloon_Injury BMS_Group->Balloon_Injury Continued_Treatment Continued Daily Treatment Balloon_Injury->Continued_Treatment Euthanasia Euthanasia Continued_Treatment->Euthanasia Histology Histological Analysis (Lesion Area, Lesion/Media Ratio) Euthanasia->Histology

Caption: Experimental workflow for the rat restenosis model.

Protocol 2: Assessment of BMS-182874 in a Pig Model of Acute Hypoxic Pulmonary Hypertension

This protocol is adapted from a study evaluating the effects of BMS-182874 on pulmonary hemodynamics in pigs subjected to acute hypoxia.

1. Animal Model:

  • Species: Domestic pigs.

  • Anesthesia: Maintained throughout the experiment.

  • Instrumentation: Catheterization for monitoring pulmonary artery pressure, cardiac output, and other hemodynamic parameters.

2. Materials:

  • BMS-182874.

  • Vehicle for intravenous administration (e.g., sterile saline).

  • Anesthetic agents.

  • Gas mixture for inducing hypoxia (e.g., FiO2 0.1).

  • Hemodynamic monitoring equipment.

3. Experimental Procedure:

  • Baseline Measurements:

    • Anesthetize and instrument the pigs.

    • Establish a baseline period of normoxia and record all hemodynamic parameters.

  • Hypoxic Challenge:

    • Induce a 15-minute period of hypoxia by administering a gas mixture with a low fraction of inspired oxygen (FiO2 0.1).

    • Record hemodynamic measurements at the end of the hypoxic period.

    • Return the animals to normoxic conditions.

  • Drug Administration:

    • Administer a single intravenous bolus of BMS-182874 (10 or 30 mg/kg) or vehicle.

  • Second Hypoxic Challenge:

    • After a suitable interval for drug distribution, repeat the 15-minute hypoxic challenge.

    • Record hemodynamic parameters.

  • Data Analysis:

    • Compare the hemodynamic responses to hypoxia before and after the administration of BMS-182874 or vehicle.

Protocol 3: Investigation of the Antihypertensive Effects of BMS-182874 in Hypertensive Rats

This protocol is based on studies that assessed the blood pressure-lowering effects of BMS-182874 in DOCA-salt and spontaneously hypertensive rat (SHR) models.

1. Animal Model:

  • Species: Deoxycorticosterone acetate (DOCA)-salt hypertensive rats or Spontaneously Hypertensive Rats (SHR).

  • Housing and Acclimatization: As described in Protocol 1.

  • Blood Pressure Monitoring: Telemetry or tail-cuff method for conscious, unrestrained animals.

2. Materials:

  • BMS-182874.

  • Vehicle for intravenous administration (e.g., 5% Sodium Bicarbonate).

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • DOCA pellets and saline drinking water for the DOCA-salt model.

3. Experimental Procedure (DOCA-salt model):

  • Induction of Hypertension:

    • Surgically implant DOCA pellets and provide saline drinking water to induce hypertension.

  • Drug Administration:

    • Once hypertension is established, administer a single intravenous dose of BMS-182874 (100 µmol/kg) or vehicle.

  • Blood Pressure Monitoring:

    • Continuously monitor mean arterial pressure before and after drug administration.

4. Experimental Procedure (SHR model):

  • Drug Administration:

    • Administer single oral doses of BMS-182874 (75, 150, or 450 µmol/kg) or vehicle to conscious SHRs.

  • Blood Pressure Monitoring:

    • Measure blood pressure at various time points post-administration to determine the magnitude and duration of the antihypertensive effect.

These protocols provide a framework for conducting in vivo studies with BMS-182874. Researchers should adapt these methodologies to their specific research questions and ensure compliance with all relevant animal welfare regulations.

References

Application Notes and Protocols: BMS-182874 in DOCA-Salt Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-182874, a selective endothelin-A (ET-A) receptor antagonist, in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model. This model is a widely used experimental paradigm for studying mineralocorticoid-induced, low-renin hypertension.[1] The following sections detail the dosage, experimental protocols, and the underlying signaling pathway.

Data Presentation

The antihypertensive effects of BMS-182874 in conscious DOCA-salt hypertensive rats have been quantified in dose-response studies. The data below summarizes the effects of intravenous and oral administration of BMS-182874 on mean arterial pressure (MAP) and systolic blood pressure (SBP).

Table 1: Effect of Intravenous Bolus Injection of BMS-182874 on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Rats [1]

Dosage (μmol/kg IV)Baseline MAP (mm Hg)Maximal Decrease in MAP (mm Hg)
30185 ± 7.225 ± 14
100179 ± 7.744 ± 3
300157 ± 6.245 ± 10

Table 2: Effect of Repeated Dosing of BMS-182874 on Blood Pressure in DOCA-Salt Hypertensive Rats [1]

Administration RouteDosage (μmol/kg)DurationEffect
Intravenous1003 daysSustained decrease in MAP, with an overall reduction of 65 mm Hg by day 3.
Oral1003 daysSignificantly lowered systolic BP on each day of treatment compared to vehicle.

Experimental Protocols

Induction of DOCA-Salt Hypertension in Rats

This protocol describes the method for inducing hypertension in rats, a prerequisite for studying the effects of BMS-182874.[1] This model is characterized by low renin levels and is relevant for studying volume-dependent hypertension.[1]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA)

  • 1% NaCl drinking water

  • Standard rat chow

Procedure:

  • Uninephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy.

  • Recovery: Allow the rats to recover for one week.

  • DOCA Administration: Administer DOCA (e.g., 25 mg/rat s.c. twice weekly or via a sustained-release pellet).

  • Salt Loading: Replace normal drinking water with 1% NaCl solution.

  • Monitoring: Monitor blood pressure regularly. Hypertension typically develops over a period of 4-6 weeks.

Administration of BMS-182874

Vehicle:

  • For intravenous administration, BMS-182874 can be dissolved in 5% sodium bicarbonate (NaHCO₃).

Intravenous Administration Protocol:

  • Administer a bolus injection of BMS-182874 at doses of 30, 100, or 300 μmol/kg intravenously to conscious, catheterized DOCA-salt hypertensive rats.

  • Monitor mean arterial pressure (MAP) continuously for at least 24 hours to observe the dose-response relationship.

Oral Administration Protocol:

  • Administer BMS-182874 orally at a dose of 100 μmol/kg daily for a period of 3 days.

  • Measure systolic blood pressure daily to assess the sustained antihypertensive effect.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle

Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a role in the pathogenesis of DOCA-salt hypertension. It exerts its effects primarily through the ET-A receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. BMS-182874 is a selective antagonist of the ET-A receptor, thereby blocking the downstream effects of ET-1.

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC Activation BMS182874 BMS-182874 BMS182874->ETAR Antagonism IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Hypertension ↑ Blood Pressure (Hypertension) Vasoconstriction->Hypertension

Caption: Signaling pathway of ET-1 leading to vasoconstriction and the antagonistic action of BMS-182874.

Experimental Workflow for Evaluating BMS-182874 in DOCA-Salt Hypertensive Rats

The following diagram illustrates the logical flow of the experimental procedure to assess the efficacy of BMS-182874.

G cluster_workflow Experimental Workflow Start Start: Male Sprague-Dawley Rats Nephrectomy Unilateral Nephrectomy Start->Nephrectomy DOCA_Salt DOCA Administration & 1% NaCl in Drinking Water Nephrectomy->DOCA_Salt Hypertension Development of Hypertension (4-6 weeks) DOCA_Salt->Hypertension Treatment Treatment with BMS-182874 (IV or Oral) Hypertension->Treatment Measurement Blood Pressure Measurement (MAP / SBP) Treatment->Measurement Analysis Data Analysis Measurement->Analysis End End: Assess Antihypertensive Effect Analysis->End

Caption: Workflow for inducing DOCA-salt hypertension and testing the effects of BMS-182874.

References

Application Notes and Protocols: BMS-182874 Administration in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BMS-182874, a selective endothelin-A (ET-A) receptor antagonist, in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

BMS-182874 is a potent and selective non-peptide antagonist of the endothelin-A (ET-A) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are primarily mediated through the ET-A receptor on vascular smooth muscle cells.[1] In spontaneously hypertensive rats (SHR), the endothelin system is implicated in the pathophysiology of high blood pressure. BMS-182874 serves as a valuable tool to investigate the role of the ET-A receptor in hypertension and to evaluate the therapeutic potential of ET-A receptor antagonism.

Mechanism of Action

BMS-182874 competitively inhibits the binding of endothelin-1 (ET-1) to the ET-A receptor. This antagonism blocks the downstream signaling cascade that leads to vasoconstriction. The binding of ET-1 to the Gq/11 protein-coupled ET-A receptor typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and an increase in blood pressure. By blocking this initial step, BMS-182874 effectively prevents these downstream events, resulting in vasodilation and a reduction in blood pressure.

Signaling Pathway of ET-A Receptor-Mediated Vasoconstriction and its Inhibition by BMS-182874

ET_A_Signaling_Pathway cluster_inhibition BMS-182874 Action cluster_cell Vascular Smooth Muscle Cell BMS182874 BMS-182874 ETAR ET-A Receptor (Gq/11-coupled) BMS182874->ETAR Inhibits ET1 Endothelin-1 (ET-1) ET1->ETAR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates Release Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Causes

Caption: ET-A receptor signaling and BMS-182874 inhibition.

Quantitative Data Summary

The administration of BMS-182874 has been shown to acutely reduce blood pressure in spontaneously hypertensive rats. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of Oral Administration of BMS-182874 on Mean Arterial Pressure (MAP) in Conscious SHR
Dose (μmol/kg)RouteMaximal Decrease in MAP (mm Hg)Control MAP (mm Hg)Time PointReference
75Oral~30162 ± 224 hours
150Oral32 ± 4170 ± 424 hours
450Oral~30167 ± 324 hours

Note: Repeated daily oral administration of BMS-182874 in SHR did not produce sustained or consistent reductions in blood pressure.

Table 2: Effect of Intravenous Administration of BMS-182874 in Hypertensive Rat Models (for reference)
Dose (μmol/kg)RouteMaximal Decrease in MAP (mm Hg)Animal ModelReference
30IV-DOCA-salt hypertensive rats
100IV~45DOCA-salt hypertensive rats
300IV-DOCA-salt hypertensive rats

Experimental Protocols

The following are detailed protocols for the administration of BMS-182874 to SHR and subsequent measurement of cardiovascular parameters.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (SHR, e.g., 12-14 weeks old) Surgical_Implantation Surgical Implantation of Telemetry Device/Catheters Animal_Acclimation->Surgical_Implantation Post_Op_Recovery Post-Operative Recovery (e.g., 7-10 days) Surgical_Implantation->Post_Op_Recovery Baseline_Measurement Baseline Blood Pressure Recording (e.g., 24h) Post_Op_Recovery->Baseline_Measurement Drug_Administration Drug Administration (Oral Gavage or IV) Baseline_Measurement->Drug_Administration Drug_Preparation BMS-182874 Formulation Drug_Preparation->Drug_Administration Post_Dose_Measurement Continuous Blood Pressure Monitoring (e.g., 24-48h) Drug_Administration->Post_Dose_Measurement Data_Collection Data Collection and Processing Post_Dose_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for antihypertensive drug testing in SHR.

Protocol 1: Oral Administration and Blood Pressure Monitoring

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), age 12-16 weeks.

  • House animals individually in a temperature and light-controlled environment with ad libitum access to food and water.

2. Surgical Preparation (Telemetry):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Implant a telemetry transmitter for continuous blood pressure monitoring. The catheter of the telemetry device should be inserted into the abdominal aorta.

  • The body of the transmitter is placed in the abdominal cavity and sutured to the abdominal wall.

  • Allow a recovery period of at least 7-10 days post-surgery.

3. Drug Preparation:

  • BMS-182874 is a sulfonamide derivative. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of DMSO and saline.

  • Prepare the desired concentration of BMS-182874 (e.g., for doses of 75, 150, 450 μmol/kg) in the chosen vehicle.

4. Experimental Procedure:

  • Record baseline blood pressure and heart rate for at least 24 hours before drug administration.

  • Administer BMS-182874 or vehicle via oral gavage.

  • Continuously monitor and record blood pressure, heart rate, and activity for at least 24 hours post-administration.

5. Data Analysis:

  • Analyze the telemetry data to determine the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline.

  • Compare the effects of different doses of BMS-182874 with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Intravenous Administration and Blood Pressure Monitoring

1. Animal Model and Surgical Preparation:

  • Follow the same procedure for animal model and telemetry implantation as in Protocol 1.

  • In addition to the arterial catheter for blood pressure measurement, a catheter should be implanted in the jugular or femoral vein for intravenous drug administration.

2. Drug Preparation:

  • For intravenous injection, BMS-182874 should be dissolved in a suitable vehicle, such as a mixture of DMSO and sterile saline. The final concentration of DMSO should be minimized. The solution must be sterile-filtered.

3. Experimental Procedure:

  • Record baseline cardiovascular parameters.

  • Administer a bolus of BMS-182874 or vehicle through the venous catheter.

  • Continuously monitor cardiovascular parameters.

4. Data Analysis:

  • As described in Protocol 1.

Conclusion

BMS-182874 is an effective tool for studying the role of the ET-A receptor in the pathophysiology of hypertension in SHR. The provided protocols and data serve as a guide for researchers designing and conducting experiments to evaluate the cardiovascular effects of this and similar compounds. While BMS-182874 demonstrates a clear acute antihypertensive effect in SHR, its lack of sustained efficacy with repeated dosing suggests a complex role for the endothelin system in this model of hypertension. Further research is warranted to fully elucidate the long-term effects and therapeutic potential of ET-A receptor antagonism in chronic hypertension.

References

Application Notes and Protocols for Utilizing BMS-182874 in Vascular Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological event in the development of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, has been identified as a significant mitogen for VSMCs, promoting their proliferation and contributing to vascular remodeling.[1] ET-1 exerts its effects primarily through the endothelin A (ETA) receptor, a G-protein coupled receptor expressed on VSMCs.[2] Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3-K), ultimately leading to cell cycle progression and proliferation.[2]

BMS-182874 is a potent and selective non-peptide antagonist of the ETA receptor.[3] By competitively inhibiting the binding of ET-1 to the ETA receptor, BMS-182874 effectively blocks the downstream signaling pathways responsible for VSMC proliferation.[1] This makes BMS-182874 a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the role of the ET-1/ETA receptor system in VSMC biology and for the preclinical evaluation of potential therapeutic agents targeting vascular proliferative disorders.

These application notes provide detailed protocols for assessing the inhibitory effect of BMS-182874 on ET-1-induced VSMC proliferation using standard cell-based assays.

Data Presentation

The following table summarizes the available quantitative data for BMS-182874's activity. While a direct IC50 value for the inhibition of VSMC proliferation was not explicitly found in the reviewed literature, the provided data on receptor binding, downstream signaling inhibition, and in vivo efficacy demonstrate its potent antagonist activity.

ParameterCell Type/ModelValueReference
Ki (ETA Receptor Binding) Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes61 nM
CHO cells expressing human ETA receptor48 nM
KB (Inhibition of ET-1-stimulated Inositol Phosphate Accumulation) VSM-A10 cells75 nM
KB (Inhibition of ET-1-stimulated Calcium Mobilization) VSM-A10 cells140 nM
Inhibition of [3H]thymidine incorporation Cultured rat aortic SMCsBlocked ET-1-stimulated increases
In Vivo Efficacy (Balloon-injured rat carotid arteries) Reduction in lesion area35% decrease
Reduction in lesion/media ratio34% decrease

Signaling Pathways and Experimental Workflow

Endothelin-1 Signaling Pathway in VSMC Proliferation and Inhibition by BMS-182874

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq11 Gq/11 ETAR->Gq11 BMS182874 BMS-182874 BMS182874->ETAR Inhibits PLC PLC Gq11->PLC PI3K_Akt PI3K/Akt Pathway Gq11->PI3K_Akt IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Proliferation VSMC Proliferation MAPK_Cascade->Proliferation PI3K_Akt->Proliferation

Caption: ET-1 signaling pathway in VSMC proliferation and its inhibition by BMS-182874.

Experimental Workflow for VSMC Proliferation Assay

VSMC_Proliferation_Workflow start Start plate_cells Plate VSMCs in 96-well plates start->plate_cells serum_starve Serum-starve cells to synchronize (e.g., 0.5% FBS for 24-48h) plate_cells->serum_starve pretreat Pre-treat with BMS-182874 (various concentrations) serum_starve->pretreat stimulate Stimulate with Endothelin-1 (ET-1) pretreat->stimulate incubate Incubate for desired period (e.g., 24-48h) stimulate->incubate assay Perform Proliferation Assay (e.g., MTT or BrdU) incubate->assay mtt Add MTT reagent, incubate, solubilize formazan assay->mtt MTT brdu Add BrdU, fix, denature, add antibodies assay->brdu BrdU readout Measure absorbance/fluorescence mtt->readout brdu->readout analyze Analyze data and determine % inhibition readout->analyze

References

Bms 182874 for studying neointimal development in balloon-injured arteries

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: BMS-182874 for Studying Neointimal Development

Introduction

BMS-182874 is a potent, selective, and orally active nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor and a mitogen for vascular smooth muscle cells (SMCs).[3] Following vascular injury, such as balloon angioplasty, the local expression of ET-1 and its ETA receptor increases, contributing significantly to the pathological processes of SMC proliferation and migration.[3][4] This leads to the formation of a neointima, a primary factor in restenosis (the re-narrowing of an artery). BMS-182874 serves as a critical research tool to investigate the role of the ET-1/ETA receptor axis in neointimal hyperplasia and to evaluate the therapeutic potential of ETA receptor antagonism in preventing restenosis.

Mechanism of Action

BMS-182874 competitively binds to the ETA receptor, effectively blocking the downstream signaling cascade initiated by ET-1. In vascular smooth muscle cells, ET-1 binding to the ETA receptor activates G-proteins (Gq/11), which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately promotes SMC proliferation and migration, key events in neointimal development. By inhibiting the initial receptor activation, BMS-182874 blocks these cellular responses.

Quantitative Data Summary

The efficacy of BMS-182874 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Efficacy and Binding Affinity of BMS-182874

Parameter Model System Value Reference
Ki Rat Vascular Smooth Muscle (A10) Cell Membranes 61 nM
Ki CHO Cells (expressing human ETA receptor) 48 nM
Ki ETB Receptors > 50 µM
IC50 VSM-A10 Cells 150 nM
KB (Inhibition) ET-1-stimulated Inositol Phosphate Accumulation 75 nM
KB (Inhibition) ET-1-stimulated Calcium Mobilization 140 nM

| KB (Antagonism) | ET-1-stimulated Force Development (Rabbit Artery) | 520 nM | |

Table 2: In Vivo Effects of BMS-182874 on Neointimal Development in Balloon-Injured Rat Carotid Arteries

Parameter Dosing Regimen Result Reference
Neointimal Lesion Area 100 mg/kg/day (p.o.) for 3 weeks 35% decrease vs. vehicle
Lesion/Media Ratio 100 mg/kg/day (p.o.) for 3 weeks 34% decrease vs. vehicle

| [3H]Thymidine Incorporation | N/A (terminated 3 days post-injury) | 55% reduction | |

Visualized Signaling Pathway and Workflows

ET1_Signaling_Pathway ET-1 Signaling Pathway in Vascular Smooth Muscle Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq/11 Protein ETAR->Gq Activates BMS BMS-182874 BMS->ETAR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Prolif SMC Proliferation & Migration Ca->Prolif Promotes PKC->Prolif Promotes Neointima Neointimal Formation Prolif->Neointima

Caption: ET-1/ETA receptor signaling cascade leading to neointima and its inhibition by BMS-182874.

Experimental_Workflow In Vivo Experimental Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Analysis Phase start 1. Animal Acclimatization (Sprague-Dawley Rats) drug_admin 2. BMS-182874 Administration (e.g., 100 mg/kg/day, p.o.) Starts 1 week pre-injury start->drug_admin anesth 3. Anesthesia drug_admin->anesth surgery 4. Carotid Artery Balloon Injury Procedure anesth->surgery care 5. Post-operative Care & Continued Drug Admin. surgery->care harvest 6. Euthanasia & Tissue Harvest (2 weeks post-injury) care->harvest analysis 7. Histomorphological Analysis (Measure Lesion Area, I/M Ratio) harvest->analysis

Caption: Workflow for studying BMS-182874 effects on neointimal development in a rat model.

Experimental Protocols

Protocol 1: Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery, a widely used model to study restenosis.

  • 1. Animal Preparation:

    • Use male Sprague-Dawley rats (400-450 g).

    • Administer BMS-182874 (100 mg/kg) or vehicle orally (p.o.) via gavage once daily, beginning one week before the surgical procedure and continuing for two weeks after.

    • Anesthetize the rat using isoflurane (3.5-4.0% for induction, 1.5-2.0% for maintenance).

    • Place the animal in a supine position on a heated surgical platform. Apply ophthalmic ointment to prevent eye dryness.

  • 2. Surgical Procedure:

    • Make a midline cervical incision to expose the left common, internal, and external carotid arteries.

    • Isolate a segment of the carotid artery vasculature and place temporary ligatures around the common, internal, and external carotid arteries to control blood flow.

    • Make a small incision (arteriotomy) in the external carotid artery.

    • Introduce a 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery.

    • Inflate the balloon with saline to a consistent pressure and withdraw it with rotation three times to denude the endothelium and cause vessel distension.

    • Remove the catheter, ligate the external carotid artery permanently, and remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.

    • Close the incision in layers.

  • 3. Post-Operative Care:

    • Administer an analgesic (e.g., buprenorphine, 0.03 mg/kg) intramuscularly.

    • Provide subcutaneous sterile saline to compensate for fluid loss.

    • Monitor the animal until it fully recovers from anesthesia. Continue daily oral administration of BMS-182874 or vehicle for 14 days.

Protocol 2: In Vitro VSMC Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures DNA synthesis as an index of cell proliferation, which is inhibited by BMS-182874 in the presence of ET-1.

  • 1. Cell Culture:

    • Culture rat aortic smooth muscle cells in appropriate media (e.g., DMEM with 10% FBS).

    • Plate cells in 24-well plates and grow to sub-confluence.

    • Make cells quiescent by serum-starving them for 24-48 hours.

  • 2. Treatment:

    • Pre-incubate quiescent cells with various concentrations of BMS-182874 or vehicle for 30-60 minutes.

    • Stimulate the cells with a mitogen, such as ET-1.

    • After approximately 18-20 hours of stimulation, add [3H]thymidine (1 µCi/mL) to each well.

  • 3. Measurement:

    • Incubate for an additional 4-6 hours to allow for thymidine incorporation into newly synthesized DNA.

    • Wash the cells twice with ice-cold PBS to remove unincorporated thymidine.

    • Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).

    • Wash the precipitate with ethanol.

    • Solubilize the DNA with a lysis buffer (e.g., 0.1 N NaOH).

    • Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a percentage of the ET-1 stimulated control.

Protocol 3: Histomorphological Analysis of Neointima

This protocol is for the quantitative assessment of neointimal formation in arterial cross-sections.

  • 1. Tissue Harvest and Preparation:

    • Two weeks post-injury, euthanize the animals and perfuse the vascular system with saline followed by a 4% paraformaldehyde (PFA) fixative at physiological pressure.

    • Excise the balloon-injured carotid artery segment.

    • Fix the vessel in 4% PFA overnight, then process for paraffin embedding.

  • 2. Sectioning and Staining:

    • Cut 5 µm thick serial cross-sections from the middle of the injured arterial segment.

    • Mount sections on slides and stain with Hematoxylin and Eosin (H&E) or Verhoeff-Van Gieson (VVG) stain to visualize the vessel layers and elastic laminae.

  • 3. Morphometric Analysis:

    • Use a microscope equipped with a digital camera and image analysis software (e.g., ImageJ).

    • Measure the luminal area, the area circumscribed by the internal elastic lamina (IEL), and the area circumscribed by the external elastic lamina (EEL).

    • Calculate the key parameters:

      • Intimal Area (Neointima): IEL Area - Luminal Area

      • Medial Area: EEL Area - IEL Area

      • Intima/Media (I/M) Ratio: Intimal Area / Medial Area. This ratio is the primary endpoint for assessing neointimal hyperplasia.

References

Application Note: Interrogating Endothelin A Receptor Antagonism with a Calcium Mobilization Assay Featuring BMS-182874

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular diseases.[1] It exerts its effects through two G-protein coupled receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors.[1] Activation of the ETA receptor on vascular smooth muscle cells leads to a rapid increase in intracellular calcium concentration, resulting in vasoconstriction.[2] Consequently, antagonists of the ETA receptor are of significant interest for therapeutic intervention in conditions such as pulmonary arterial hypertension.[3][4]

BMS-182874 is a potent, selective, and competitive non-peptide antagonist of the ETA receptor, with a reported Ki of 48 nM. It exhibits over 1000-fold selectivity for the ETA receptor compared to the ETB receptor. This application note provides a detailed protocol for a calcium mobilization assay using BMS-182874 to inhibit ET-1-induced calcium influx in cultured cells. The assay utilizes the fluorescent calcium indicator Fluo-4 AM, a widely used dye for monitoring intracellular calcium changes.

Signaling Pathway of ETA Receptor Activation

The binding of ET-1 to the ETA receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is fundamental to the physiological response mediated by this receptor.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Response Cellular Response (e.g., Contraction) Ca_cyto->Response Mediates BMS182874 BMS-182874 BMS182874->ETAR Blocks Experimental_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition Cell_Culture 1. Culture Cells (e.g., A10, CHO-hETA) Prepare_Reagents 2. Prepare Reagents (Fluo-4 AM, BMS-182874, ET-1) Dye_Loading 3. Load Cells with Fluo-4 AM Prepare_Reagents->Dye_Loading Incubation1 4. Incubate (37°C, 1 hour) Dye_Loading->Incubation1 Wash 5. Wash Cells Incubation1->Wash Antagonist_Addition 6. Add BMS-182874 (Antagonist) Wash->Antagonist_Addition Incubation2 7. Incubate (RT, 15-30 min) Antagonist_Addition->Incubation2 Agonist_Addition 8. Add Endothelin-1 (Agonist) Incubation2->Agonist_Addition Measure_Fluorescence 9. Measure Fluorescence (Ex/Em = 490/525 nm) Agonist_Addition->Measure_Fluorescence

References

Application Notes and Protocols: Inositol Phosphate Accumulation Assay with Bms 182874

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms 182874 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] The ETA receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation. Its activation by endothelin-1 (ET-1) initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses. The inositol phosphate (IP) accumulation assay is a functional method used to quantify the activity of compounds that modulate Gq-coupled receptors like the ETA receptor. This document provides detailed protocols and application notes for utilizing an inositol phosphate accumulation assay to characterize the inhibitory activity of this compound on ET-1-stimulated signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the ETA receptor.[1][2] This means that it binds to the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, this compound prevents ET-1 from binding and initiating the downstream signaling cascade, thereby inhibiting the production of inositol phosphates.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the ETA receptor, as determined by various in vitro assays.

ParameterValueCell Line/TissueAssay TypeReference
Ki 61 nMRat Vascular Smooth Muscle A10 (VSM-A10) cell membranesRadioligand Binding ([125I]ET-1)
Ki 48 nMCHO cells expressing human ETA receptorRadioligand Binding ([125I]ET-1)
KB 75 nMVSM-A10 cellsET-1-stimulated Inositol Phosphate Accumulation
KB 140 nMVSM-A10 cellsET-1-stimulated Calcium Mobilization
IC50 0.150 µMvsm-A10 cellsNot specified
KB 520 nMRabbit carotid artery ringsForce Development

Signaling Pathway

The activation of the ETA receptor by ET-1 leads to the production of inositol phosphates via the Gq signaling pathway. This compound blocks this pathway by competitively inhibiting the receptor.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates Bms182874 This compound Bms182874->ETA Binds & Inhibits Gq Gq protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

ETA Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Inositol Phosphate Accumulation Assay using [³H]myo-inositol Labeling

This protocol describes a classic method for measuring the accumulation of inositol phosphates in response to receptor activation and its inhibition by an antagonist.

Materials:

  • Rat Vascular Smooth Muscle A10 (VSM-A10) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Inositol-free DMEM

  • [³H]myo-inositol

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lithium Chloride (LiCl)

  • Endothelin-1 (ET-1)

  • This compound

  • Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Culture VSM-A10 cells in DMEM supplemented with 10% FBS.

    • For the assay, seed cells in 24-well plates and grow to near confluency.

    • Replace the growth medium with inositol-free DMEM containing 1% dialyzed FBS and 1-2 µCi/mL [³H]myo-inositol.

    • Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Assay Performance:

    • Wash the labeled cells twice with warm HBSS.

    • Pre-incubate the cells in HBSS containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • To determine the antagonist activity of this compound, add varying concentrations of the compound to the wells and incubate for a further 15-30 minutes.

    • Stimulate the cells by adding a submaximal concentration (e.g., EC80) of ET-1. For a full dose-response curve of this compound, a fixed concentration of ET-1 is used.

    • Incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M PCA or 10% TCA.

    • Incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge to pellet the precipitated protein and nucleic acids.

  • Isolation and Quantification of Inositol Phosphates:

    • Neutralize the supernatant containing the inositol phosphates.

    • Apply the neutralized supernatant to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns to remove unincorporated [³H]myo-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ET-1-stimulated IP accumulation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.

    • Determine the IC50 value from the curve. The KB value can be calculated using the Cheng-Prusoff equation if the experiment is performed under competitive equilibrium conditions.

Experimental Workflow Diagram

IP_Assay_Workflow start Start: VSM-A10 Cells in Culture labeling Labeling with [3H]myo-inositol (24-48 hours) start->labeling wash1 Wash Cells labeling->wash1 preincubation Pre-incubation with LiCl (15-30 min) wash1->preincubation antagonist_add Add this compound (various conc.) (15-30 min) preincubation->antagonist_add agonist_add Stimulate with ET-1 (EC80) (30-60 min) antagonist_add->agonist_add termination Terminate Reaction with Acid (PCA or TCA) agonist_add->termination extraction Extract Soluble Inositol Phosphates termination->extraction separation Separate IPs using Dowex Column extraction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/KB determination) quantification->analysis end End analysis->end

Inositol Phosphate Accumulation Assay Workflow

Conclusion

The inositol phosphate accumulation assay is a robust and reliable method for characterizing the pharmacology of ETA receptor antagonists like this compound. The provided protocols and data serve as a comprehensive guide for researchers in academic and industrial settings to investigate the functional consequences of ETA receptor modulation. The competitive nature of this compound's antagonism can be effectively quantified, providing valuable insights for drug discovery and development programs targeting the endothelin system.

References

Application Notes and Protocols: BMS-182874 in Cultured Rat Aortic Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of BMS-182874, a selective endothelin-1 (ET-1) type A (ETA) receptor antagonist, on cultured rat aortic smooth muscle cells (RASMCs). This document includes a summary of its inhibitory activities, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and workflows.

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathophysiology of various vascular diseases, including atherosclerosis and restenosis. Endothelin-1 is a potent mitogen for VSMCs, acting primarily through the ETA receptor. BMS-182874 has been identified as a competitive and selective antagonist of the ETA receptor, making it a valuable tool for studying the role of the ET-1 signaling pathway in VSMC function and a potential therapeutic agent.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of BMS-182874 on various ET-1-stimulated responses in cultured rat aortic smooth muscle cells.

ParameterCell LineStimulusInhibitory Effect of BMS-182874Reference
[125I]ET-1 Binding Rat Vascular Smooth Muscle A10 Cells-Ki = 61 nM[1]
Inositol Phosphate Accumulation Rat Vascular Smooth Muscle A10 CellsET-1KB = 75 nM[1]
Calcium Mobilization Rat Vascular Smooth Muscle A10 CellsET-1KB = 140 nM[1]
[3H]Thymidine Incorporation Cultured Rat Aortic SMCsET-1Blocked ET-1-stimulated increases[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-182874 and a general experimental workflow for its evaluation in cultured rat aortic smooth muscle cells.

BMS182874_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC Activates BMS182874 BMS-182874 BMS182874->ETAR Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Proliferation Cell Proliferation Ca2_release->Proliferation Leads to

Caption: Mechanism of action of BMS-182874 in inhibiting ET-1-induced signaling.

Experimental_Workflow start Start culture_cells Culture Rat Aortic Smooth Muscle Cells start->culture_cells seed_plates Seed Cells into Multi-well Plates culture_cells->seed_plates serum_starve Serum Starve Cells (e.g., 24-48 hours) seed_plates->serum_starve pre_treat Pre-treat with BMS-182874 (various concentrations) serum_starve->pre_treat stimulate Stimulate with Endothelin-1 pre_treat->stimulate assay Perform Assay ([3H]Thymidine, IP3, or Ca²⁺) stimulate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for evaluating BMS-182874.

Experimental Protocols

Culture of Rat Aortic Smooth Muscle Cells (RASMCs)

This protocol is adapted from enzymatic digestion methods for primary cell culture.

Materials:

  • Sprague-Dawley rat aorta

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Poly-L-lysine coated culture flasks/plates

Protocol:

  • Aorta Isolation: Aseptically isolate the thoracic aorta from a Sprague-Dawley rat.

  • Cleaning: Carefully remove the surrounding adipose and connective tissue in a sterile dish containing cold HBSS.

  • Endothelium Removal: Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

  • Digestion: Mince the aortic tissue into small pieces and transfer to a sterile tube containing DMEM with Collagenase Type II (e.g., 1-2 mg/mL) and Elastase (e.g., 0.5 mg/mL).

  • Incubation: Incubate the tissue suspension at 37°C in a shaking water bath for 1-2 hours, or until the tissue is fully digested.

  • Cell Collection: Terminate the digestion by adding an equal volume of DMEM with 10% FBS. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate onto poly-L-lysine coated culture flasks.

  • Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:3 to 1:5).

[3H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cultured RASMCs

  • 96-well tissue culture plates

  • Serum-free DMEM

  • BMS-182874

  • Endothelin-1 (ET-1)

  • [3H]Thymidine (1 µCi/well)

  • Trichloroacetic acid (TCA), 10%

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed RASMCs into a 96-well plate at a density of 1-2 x 104 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Drug Treatment: Pre-incubate the cells with various concentrations of BMS-182874 (or vehicle control) for 1-2 hours.

  • Stimulation: Add ET-1 (e.g., 10-100 nM) to the wells and incubate for 18-24 hours.

  • Radiolabeling: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 4-6 hours.

  • Cell Lysis and Precipitation: Aspirate the medium and wash the cells twice with cold PBS. Add 100 µL of 10% TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.

  • Washing: Aspirate the TCA and wash the precipitate twice with 95% ethanol.

  • Solubilization: Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.

  • Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of ETA receptor activation.

Materials:

  • Cultured RASMCs

  • myo-[3H]Inositol

  • 12-well tissue culture plates

  • Krebs-Ringer-HEPES buffer

  • Lithium Chloride (LiCl)

  • BMS-182874

  • Endothelin-1 (ET-1)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Protocol:

  • Cell Labeling: Seed RASMCs in 12-well plates and culture until near confluency. Label the cells by incubating them with myo-[3H]Inositol (1-2 µCi/mL) in inositol-free medium for 24-48 hours.

  • Washing: Wash the cells twice with Krebs-Ringer-HEPES buffer.

  • LiCl Treatment: Pre-incubate the cells with Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Drug Treatment: Add various concentrations of BMS-182874 (or vehicle) and incubate for 30 minutes.

  • Stimulation: Stimulate the cells with ET-1 (e.g., 100 nM) for 30-60 minutes.

  • Extraction: Terminate the reaction by aspirating the medium and adding cold 10% PCA. Incubate on ice for 30 minutes.

  • Separation: Neutralize the PCA extract and apply it to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free inositol.

  • Elution: Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Measure the radioactivity of the eluate using a scintillation counter.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following ETA receptor stimulation.

Materials:

  • Cultured RASMCs

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • 96-well black-walled, clear-bottom plates

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • BMS-182874

  • Endothelin-1 (ET-1)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Protocol:

  • Cell Seeding: Seed RASMCs onto 96-well black-walled, clear-bottom plates and allow them to grow to near confluency.

  • Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Drug Incubation: Add HBSS containing various concentrations of BMS-182874 (or vehicle) to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in a FLIPR or on a fluorescence microscope. Record a baseline fluorescence reading.

  • Stimulation: Add ET-1 (e.g., 100 nM) to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition.

References

Application Notes and Protocols for Bms 182874 Treatment in Conscious, Normotensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms 182874 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its pressor effects primarily through the ETA receptor on vascular smooth muscle cells. Understanding the in vivo efficacy of ETA receptor antagonists like this compound is crucial for the development of therapies for cardiovascular diseases. These application notes provide detailed protocols for evaluating the pharmacological effects of this compound in conscious, normotensive rats, a key preclinical model for cardiovascular research.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in antagonizing the effects of ET-1 in conscious, normotensive rats.

Table 1: In Vivo Efficacy of this compound in Conscious, Normotensive Rats

ParameterAdministration RouteValueSpecies
ED50 (Blunting of ET-1 Pressor Response)Intravenous24 µmol/kgRat
ED50 (Blunting of ET-1 Pressor Response)Oral30 µmol/kgRat

Data sourced from Webb et al., 1995.[1]

Table 2: Hemodynamic Effects of Intravenous Endothelin-1 in Conscious Rats

ParameterDose of ET-1Maximum ChangeSpecies
Mean Arterial Blood Pressure (MABP)1 nmol/kg▲ 47 ± 3 mmHgRat
Heart Rate1 nmol/kg▼ 48 ± 10 beats/minRat

This table presents the typical pressor and heart rate responses to an intravenous bolus of ET-1, which can be antagonized by this compound. Data sourced from a study characterizing ET-1 vascular responses.[2]

Signaling Pathway of ET-1 and this compound

ET1_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell ETAR ETA Receptor PLC Phospholipase C (PLC) ETAR->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release stimulates Contraction Vasoconstriction Ca_release->Contraction leads to ET1 Endothelin-1 (ET-1) ET1->ETAR binds & activates Bms182874 This compound Bms182874->ETAR competitively blocks Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Surgery Catheter Implantation (Artery & Vein) Recovery Recovery Period (24-48 hours) Surgery->Recovery Acclimatization Acclimatization & Baseline Hemodynamic Recording Recovery->Acclimatization Treatment Administer this compound (IV or Oral) or Vehicle Acclimatization->Treatment Challenge Intravenous ET-1 Challenge Treatment->Challenge Monitoring Continuous Hemodynamic Monitoring (MAP, HR) Challenge->Monitoring Analysis Calculate Change in MAP & Percent Inhibition Monitoring->Analysis ED50 Determine ED50 Analysis->ED50

References

Application Notes and Protocols for Bms 182874 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage and intravenous injection of Bms 182874, a potent and selective endothelin receptor antagonist. The information is intended to guide researchers in the proper handling and administration of this compound for preclinical studies.

Mechanism of Action

This compound is a nonpeptide antagonist that selectively targets the endothelin-A (ETA) receptor, thereby inhibiting the physiological effects of endothelin-1 (ET-1).[1][2][3] ET-1 is a powerful vasoconstrictor and mitogen, and its binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cellular proliferation. By competitively blocking this interaction, this compound effectively mitigates these downstream effects, making it a valuable tool for research in cardiovascular diseases such as hypertension.[4]

Data Presentation

The following tables summarize the pharmacokinetic parameters and effective doses of this compound in rats, compiled from available preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous Administration
Dose Range 13 - 290 µmol/kgNot explicitly stated
Cmax Dose-proportional increaseNot explicitly stated
Tmax Not explicitly statedNot explicitly stated
AUC Dose-proportional increaseNot explicitly stated
Bioavailability (F) ~100%N/A
Clearance Primarily via metabolism (N-demethylation)Primarily via metabolism

Data compiled from Chong et al., 2003.[5] Note: Specific values for Cmax, Tmax, and AUC were not provided in the abstract; however, the study indicated dose-proportional increases for oral administration.

Table 2: Effective Doses of this compound in Rats

Administration RouteEffective Dose (ED50)Observation
Oral30 µmol/kgBlunted pressor response to exogenous ET-1
Intravenous24 µmol/kgBlunted pressor response to exogenous ET-1
Oral100 mg/kg (daily for 3 weeks)35% decrease in neointimal lesion area after balloon injury

Data from Webb et al., 1995 and Ohlstein et al., 1995.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound via oral gavage and intravenous injection in a research setting.

Protocol 1: Oral Gavage Administration in Rats

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (appropriate volume for dosing)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Dosing Solution Preparation (Example for a 10 mg/mL suspension):

  • Weigh the required amount of this compound powder using an analytical balance.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until fully dissolved.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer to achieve the final desired concentration (e.g., 10 mg/mL).

  • Ensure the suspension is homogenous. If necessary, use a homogenizer for a more uniform suspension.

  • Check and adjust the pH of the suspension to a physiologically compatible range (e.g., pH 6.5-7.5) if required.

  • Store the suspension at 4°C and protect from light until use. Resuspend thoroughly before each administration.

3. Administration Procedure:

  • Accurately weigh the rat to determine the correct dosing volume.

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Draw the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.

  • Administer the dose slowly and steadily.

  • Withdraw the needle gently and monitor the animal for any signs of distress.

Protocol 2: Intravenous Injection in Rats

1. Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, further diluted in saline)

  • Sterile saline or PBS for dilution

  • Dimethyl sulfoxide (DMSO) (if required for solubilization)

  • Tween 80 (if required for solubilization)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 27-30 gauge)

  • Restraining device for rats

  • Heat lamp (optional, for tail vein dilation)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Dosing Solution Preparation (Example for a 1 mg/mL solution):

  • Weigh the required amount of this compound powder.

  • If this compound has low aqueous solubility, first dissolve it in a minimal amount of DMSO (e.g., 10% of the final volume).

  • To improve solubility and prevent precipitation upon injection, a surfactant such as Tween 80 can be added (e.g., 5-10% of the final volume).

  • Vortex the mixture until the compound is completely dissolved.

  • Slowly add sterile saline or PBS to reach the final desired volume while vortexing to ensure the solution remains clear.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the solution for any precipitates before administration.

  • Prepare the dosing solution fresh on the day of the experiment.

3. Administration Procedure (Tail Vein Injection):

  • Accurately weigh the rat to determine the correct injection volume.

  • Place the rat in a restraining device, allowing access to the tail.

  • If necessary, dilate the tail veins using a heat lamp for a short period.

  • Swab the tail with 70% ethanol.

  • Draw the appropriate volume of the sterile this compound solution into a syringe with a fine-gauge needle.

  • Identify one of the lateral tail veins.

  • Insert the needle into the vein at a shallow angle.

  • Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).

  • If swelling occurs, withdraw the needle and apply gentle pressure. Attempt injection in a more proximal site on the same or opposite vein.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

ETA_Receptor_Signaling This compound Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR Binds to Gq Gq Protein ETAR->Gq Activates Bms182874 This compound Bms182874->ETAR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: this compound inhibits ET-1 binding to the ETA receptor.

Experimental Workflow

Pharmacokinetic_Study_Workflow General Workflow for a Pharmacokinetic Study in Rats cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Formulation Dose Formulation Preparation (Oral or IV) Animal_Acclimatization->Dose_Formulation Animal_Dosing Animal Dosing (Oral Gavage or IV Injection) Dose_Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing and Storage (Centrifugation, -80°C) Blood_Sampling->Plasma_Processing Sample_Analysis Bioanalysis of Plasma Samples (e.g., LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Sample_Analysis->PK_Analysis Data_Reporting Data Interpretation and Reporting PK_Analysis->Data_Reporting

Caption: Workflow for a typical pharmacokinetic study in rats.

References

Troubleshooting & Optimization

Bms 182874 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-182874. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving BMS-182874?

A1: The recommended solvent for dissolving BMS-182874 is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of BMS-182874 in DMSO and other solvents?

A2: BMS-182874 exhibits high solubility in DMSO. Quantitative solubility data is summarized in the table below. Information on solubility in other common laboratory solvents is limited, suggesting lower solubility compared to DMSO.

Data Presentation: Solubility of BMS-182874

SolventSolubilityNotes
DMSO ≥ 100 mM[1]One source indicates solubility of 5 mg/mL with warming.[2]
Aqueous Solutions LowExpected to have low solubility in aqueous buffers.
Ethanol Not specified-
Methanol Not specified-

Q3: How should I prepare a stock solution of BMS-182874?

A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your experimental media.

Q4: What are the recommended storage conditions for BMS-182874 stock solutions?

A4: Stock solutions of BMS-182874 in DMSO should be stored at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.

Q5: What is the mechanism of action of BMS-182874?

A5: BMS-182874 is a potent and selective antagonist of the endothelin A (ET-A) receptor.[3] By binding to the ET-A receptor, it blocks the downstream signaling cascade initiated by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation.[3]

Troubleshooting Guide

Issue 1: My BMS-182874 precipitated when I added it to my cell culture media.

  • Cause: This is a common issue when diluting a DMSO stock solution into an aqueous-based cell culture medium. The lower solubility of the compound in aqueous solutions can cause it to precipitate out.

  • Solution:

    • Check your final concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to maintain cell health and improve compound solubility.

    • Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilutions in media.

    • Vortex during dilution: When adding the BMS-182874 stock solution to the media, vortex or gently mix the media to ensure rapid and even distribution of the compound.

    • Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.

Issue 2: I am not observing the expected biological effect of BMS-182874 in my experiment.

  • Cause: There could be several reasons for this, including issues with the compound's activity, experimental setup, or cell system.

  • Solution:

    • Confirm stock solution integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its activity may be compromised. Prepare a fresh stock solution.

    • Include a positive control: Use a known agonist of the ET-A receptor, such as endothelin-1, to confirm that your cellular system is responsive.

    • Optimize compound concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and assay.

    • Consider vehicle effects: Ensure you have a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of BMS-182874 in DMSO

Materials:

  • BMS-182874 (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Determine the required mass: The molecular weight of BMS-182874 is 345.42 g/mol . To prepare a 10 mM solution, you will need 3.454 mg of the compound per 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the required amount of BMS-182874 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Signaling Pathway and Experimental Workflow Diagrams

ET_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds Gq_protein Gq Protein ET-A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Intracellular Ca²⁺ Increase ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Physiological Response (e.g., Vasoconstriction, Proliferation) Ca2+->Cellular_Response PKC->Cellular_Response BMS-182874 BMS-182874 BMS-182874->ET-A_Receptor Inhibits

Caption: BMS-182874 inhibits the ET-A receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM BMS-182874 Stock in DMSO Dilute_Stock Dilute Stock Solution in Culture Media Prepare_Stock->Dilute_Stock Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with BMS-182874 Culture_Cells->Treat_Cells Dilute_Stock->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Downstream Assay (e.g., Viability, Signaling) Incubate->Perform_Assay Analyze_Data Analyze and Interpret Results Perform_Assay->Analyze_Data

Caption: General workflow for a cell-based experiment using BMS-182874.

References

Bms 182874 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS 182874. Here you will find guidance on stock solution preparation, storage, and troubleshooting to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. It is utilized in research to investigate the physiological and pathological roles of the endothelin system.

What is the molecular weight of this compound?

The molecular weight of the hydrochloride salt of this compound is 381.88 g/mol .

What are the recommended storage conditions?

For the solid compound, it is recommended to store at 2-8°C for short-term storage and -20°C for long-term storage, kept dry and protected from light. Stock solutions should be stored at -20°C.

Data Presentation

Table 1: this compound Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₃O₃S · HCl[1]
Molecular Weight381.88 g/mol [1]
AppearanceWhite to beige powder[1]
Purity≥98% (HPLC)

Table 2: Solubility Data for this compound

SolventSolubilityComments
DMSO5 mg/mLWarming may be required for complete dissolution.[1]
EthanolInformation not availableIt is recommended to test solubility in small aliquots.
WaterInformation not availableExpected to have low aqueous solubility.
PBSInformation not availableSolubility in aqueous buffers is expected to be low.

Table 3: Recommended Storage Conditions

FormShort-Term Storage (1-14 days)Long-Term Storage (>14 days)
Solid Compound2-8°C (dry and dark)-20°C (dry and dark)
Stock Solution (in DMSO)-20°C-20°C (aliquoted to avoid freeze-thaw cycles)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 381.88 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber, or light-protected polypropylene vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 381.88 g/mol = 0.0038188 g = 3.82 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution in a water bath (37°C) for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for long-term storage.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation and Storage cluster_preparation Stock Solution Preparation cluster_storage Storage start Start: Equilibrate this compound to Room Temperature weigh Weigh 3.82 mg of this compound Powder start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Light-Protected, Single-Use Vials inspect->aliquot Proceed if fully dissolved store Store Aliquots at -20°C aliquot->store

Caption: Workflow for preparing and storing a this compound stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage The compound may have limited long-term stability in solution, or the storage temperature may be fluctuating.It is recommended to prepare fresh stock solutions periodically. Ensure the storage freezer maintains a consistent -20°C. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure any precipitate has redissolved.
Compound does not fully dissolve in DMSO The concentration may be too high, or the compound may require gentle heating to fully dissolve.Do not exceed the recommended solubility of 5 mg/mL. Gentle warming to 37°C with vortexing can aid dissolution. If particles persist, consider sonicating the solution for a few minutes.
Inconsistent experimental results This could be due to multiple freeze-thaw cycles of the stock solution, leading to degradation. Inaccurate pipetting or weighing can also contribute.Always aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. Use calibrated pipettes and a properly tared analytical balance.
Color change in the stock solution The compound may be degrading due to exposure to light or improper storage.Store stock solutions in amber or light-protected vials at -20°C. If a noticeable color change occurs, it is advisable to discard the stock and prepare a fresh solution.

References

Overcoming high protein binding of Bms 182874 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the high protein binding of BMS-182874 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy in the potency of BMS-182874 between our cell-free and cell-based/tissue-based assays. Why is this happening?

A1: This is a known characteristic of BMS-182874 and is likely due to its high degree of protein binding.[1] In cell-free assays, there are minimal proteins to bind to the compound, so its apparent potency is high. However, in cell-based or tissue-based assays, proteins present in the serum-containing media or tissue preparations can bind to BMS-182874, reducing its free concentration and thus its observed potency.

Q2: What is the reported plasma protein binding percentage of BMS-182874?

Q3: To which plasma proteins is BMS-182874 likely to bind?

A3: As a sulfonamide-based compound, BMS-182874 is likely to bind to albumin, which is a major plasma protein. Acidic and neutral drugs, a category that includes many sulfonamides, primarily bind to albumin.

Q4: How can we reduce the impact of high protein binding in our in vitro experiments?

A4: Several strategies can be employed to mitigate the effects of high protein binding. These include optimizing your assay buffer, adding blocking agents to saturate non-specific binding sites, and incorporating non-ionic detergents to reduce hydrophobic interactions. The choice of strategy will depend on your specific experimental setup.

Troubleshooting Guide

Issue: Low Potency of BMS-182874 in Cell-Based Assays

Table 1: Troubleshooting Strategies for Low Potency of BMS-182874

StrategyPrincipleRecommended Action
Optimize Assay Buffer Minimize non-specific electrostatic interactions.- Adjust the pH of your assay buffer. - Increase the ionic strength by adding NaCl.
Add Blocking Agents Saturate non-specific binding sites on assay components and proteins.- Add Bovine Serum Albumin (BSA) to your assay buffer (start with 0.1-1% w/v and optimize). - Consider other blocking agents like casein or non-fat dry milk.
Incorporate Detergents Reduce non-specific hydrophobic interactions.- Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.1% v/v).
Use Serum-Free Media Reduce the concentration of binding proteins.- If your cell line can be maintained in serum-free media for the duration of the experiment, this will significantly reduce protein binding.
Increase Compound Concentration Saturate the binding proteins.- Titrate BMS-182874 to higher concentrations to determine if the potency plateaus once the binding sites of interfering proteins are saturated.

Experimental Protocols

Protocol 1: Optimizing Bovine Serum Albumin (BSA) Concentration to Minimize Non-Specific Binding

This protocol helps determine the optimal concentration of BSA to include in your assay buffer to reduce non-specific binding of BMS-182874.

Materials:

  • BMS-182874

  • Assay buffer

  • Bovine Serum Albumin (BSA)

  • Assay-specific reagents (e.g., cells, membranes, detection reagents)

Procedure:

  • Prepare a series of BSA solutions in your assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% w/v).

  • Set up your experiment with your standard assay conditions, but substitute the regular assay buffer with the different BSA-containing buffers.

  • Add a fixed concentration of BMS-182874 (ideally at a concentration where you expect to see a response in the absence of interfering proteins) to wells containing the different BSA concentrations.

  • Include control wells with no BMS-182874 for each BSA concentration to determine the background signal.

  • Perform the assay according to your standard procedure.

  • Analyze the data to identify the BSA concentration that provides the best signal-to-noise ratio, indicating a reduction in non-specific binding without significantly inhibiting the specific activity of BMS-182874.

Protocol 2: Evaluating the Effect of Non-Ionic Detergents on BMS-182874 Activity

This protocol is designed to assess the impact of adding a non-ionic detergent to your assay buffer to reduce hydrophobic-mediated non-specific binding.

Materials:

  • BMS-182874

  • Assay buffer

  • Tween-20 or Triton X-100

  • Assay-specific reagents

Procedure:

  • Prepare assay buffers containing various concentrations of a non-ionic detergent (e.g., 0%, 0.01%, 0.05%, 0.1% v/v of Tween-20).

  • Set up your assay plates as you normally would.

  • Add your BMS-182874 dilution series to the wells, using the different detergent-containing buffers.

  • Run the assay following your established protocol.

  • Compare the dose-response curves obtained with and without detergent. An increase in potency (a leftward shift of the IC50) in the presence of the detergent suggests that it is effectively reducing non-specific binding.

Visualizations

Signaling Pathway and Interference

BMS-182874 Signaling and Protein Binding Interference BMS BMS-182874 ETAR ETA Receptor BMS->ETAR Binds and Inhibits Protein Serum/Tissue Proteins (e.g., Albumin) BMS->Protein High Affinity Binding Signaling Downstream Signaling Cascade ETAR->Signaling Blocks Response Biological Response Signaling->Response Leads to Bound_BMS Protein-Bound BMS-182874 (Inactive) Protein->Bound_BMS Sequesters

Caption: Interference of high protein binding with BMS-182874 activity.

Experimental Workflow for Mitigating Protein Binding

Workflow to Overcome High Protein Binding of BMS-182874 cluster_prep Assay Preparation cluster_optimization Optimization Strategies cluster_validation Validation Start Start: Low apparent potency of BMS-182874 Hypothesis Hypothesis: High protein binding is interfering with the assay Start->Hypothesis Buffer Optimize Buffer Conditions (pH, Ionic Strength) Hypothesis->Buffer Blocking Add Blocking Agents (e.g., BSA) Hypothesis->Blocking Detergent Add Non-ionic Detergent (e.g., Tween-20) Hypothesis->Detergent Assay Perform In Vitro Assay Buffer->Assay Blocking->Assay Detergent->Assay Analysis Analyze Dose-Response Curve Assay->Analysis End End: Improved apparent potency of BMS-182874 Analysis->End

Caption: A systematic workflow to troubleshoot and mitigate the effects of high protein binding.

References

Technical Support Center: Investigating Discrepancies in Bms 182874 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the endothelin receptor antagonist, Bms 182874. The content focuses on addressing the observed discrepancy between its in vitro and in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing high potency of this compound in our in vitro cell-based assays, but the efficacy in our animal models is lower than expected. Is this a known issue?

A1: Yes, a discrepancy between the in vitro and in vivo efficacy of this compound has been reported in the scientific literature. The compound is a potent antagonist of the endothelin A (ETA) receptor in various cell-based and isolated tissue assays.[1] However, its potency can appear attenuated in more complex physiological systems.

Q2: What is the primary reason for the difference between the in vitro and in vivo results with this compound?

A2: The apparent discrepancy in efficacy is likely related to the high degree of plasma protein binding exhibited by this compound.[1] In in vivo systems, a significant portion of the drug may be bound to plasma proteins, rendering it unavailable to interact with its target ETA receptors. This contrasts with many in vitro assay conditions where protein concentrations are significantly lower or absent.

Q3: How does this compound function at a molecular level?

A3: this compound is a selective, nonpeptide, and competitive antagonist of the endothelin ETA receptor.[1] It works by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1][2]

Q4: Is this compound orally bioavailable?

A4: Yes, this compound is orally active. Studies in rats have shown that it can blunt the pressor response to exogenous ET-1 when administered either orally or intravenously.

Troubleshooting Guide

If you are encountering discrepancies between the in vitro and in vivo efficacy of this compound or a similar compound, consider the following factors:

  • Plasma Protein Binding:

    • Issue: The compound may have high affinity for plasma proteins (e.g., albumin), reducing the free fraction available to bind to the target receptor in vivo.

    • Recommendation: Determine the plasma protein binding percentage of your compound. If it is high, you may need to adjust your in vivo dosing strategy to achieve a therapeutic concentration of the free, active drug. Consider incorporating physiological concentrations of albumin into your in vitro assays to better mimic the in vivo environment.

  • Metabolism and Pharmacokinetics:

    • Issue: The compound may be rapidly metabolized or cleared in vivo, leading to a shorter half-life and reduced exposure at the target tissue compared to the sustained concentrations in in vitro cultures.

    • Recommendation: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will help you to design a dosing regimen that maintains an effective concentration at the target site.

  • Target Accessibility:

    • Issue: The compound may not efficiently penetrate the target tissue in vivo to reach the ETA receptors.

    • Recommendation: Perform tissue distribution studies to measure the concentration of the compound in the target organ.

  • In Vitro Assay Conditions:

    • Issue: The conditions of your in vitro assay (e.g., cell type, receptor expression levels, absence of physiological counter-regulatory mechanisms) may not accurately reflect the complexity of the in vivo environment.

    • Recommendation: Use a variety of in vitro models, including primary cells and co-culture systems, to get a more comprehensive understanding of the compound's activity.

Data Presentation

In Vitro Efficacy of this compound
Assay TypeCell/Tissue TypeParameterValueReference
Receptor BindingRat Vascular Smooth Muscle A10 (VSM-A10) cell membranesKi61 nM
Receptor BindingCHO cells expressing human ETA receptorKi48 nM
Inositol Phosphate AccumulationVSM-A10 cellsKB75 nM
Calcium MobilizationVSM-A10 cellsKB140 nM
Force DevelopmentIsolated Rabbit Carotid ArteryKB520 nM
[3H]thymidine IncorporationCultured Rat Aortic Smooth Muscle Cells-Blocked ET-1 stimulated increases
In Vivo Efficacy of this compound
Animal ModelAdministration RouteParameterDoseEffectReference
Conscious, Normotensive RatsOralED5030 µmol/kgBlunted pressor response to exogenous ET-1
Conscious, Normotensive RatsIntravenousED5024 µmol/kgBlunted pressor response to exogenous ET-1
Rat Balloon-Injured Carotid ArteryOral-100 mg/kg daily for 3 weeks35% decrease in lesion area, 34% decrease in lesion/media ratio

Experimental Protocols

Key In Vitro Experiment: ETA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

  • Cell membranes from VSM-A10 cells or CHO cells stably expressing the human ETA receptor.

  • [125I]ET-1 (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, combine the cell membranes, a fixed concentration of [125I]ET-1, and the different concentrations of this compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding) using the Cheng-Prusoff equation.

Key In Vivo Experiment: Rat Carotid Artery Balloon Injury Model

Objective: To evaluate the effect of this compound on neointimal formation following vascular injury.

Materials:

  • Male Sprague-Dawley rats.

  • This compound.

  • Vehicle control.

  • Anesthetic agents.

  • Fogarty 2F balloon catheter.

  • Surgical instruments.

  • Tissue fixation and staining reagents.

Procedure:

  • Anesthetize the rats.

  • Expose the left common carotid artery through a midline incision in the neck.

  • Introduce a Fogarty 2F balloon catheter into the external carotid artery and advance it to the aortic arch.

  • Inflate the balloon and withdraw it three times to denude the endothelium of the common carotid artery.

  • Remove the catheter and ligate the external carotid artery.

  • Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 3 weeks), starting before the injury.

  • At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

  • Excise the injured and contralateral control arteries.

  • Process the arteries for histological analysis (e.g., paraffin embedding and sectioning).

  • Stain the sections (e.g., with hematoxylin and eosin) and perform morphometric analysis to measure the area of the intima and media.

  • Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.

Mandatory Visualization

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds Bms182874 This compound Bms182874->ETA_Receptor Blocks Gq Gq protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

InVitro_vs_InVivo_Discrepancy cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment invitro_drug This compound (Free Drug) invitro_target ETA Receptor (on cells) invitro_drug->invitro_target Direct Interaction invivo_drug_total Administered this compound invitro_effect High Potency Observed (e.g., low Ki) invitro_target->invitro_effect bound_drug Protein-Bound Drug (Inactive) invivo_drug_total->bound_drug free_drug Free Drug (Active) invivo_drug_total->free_drug plasma_protein Plasma Proteins (e.g., Albumin) free_drug->plasma_protein High Binding Affinity invivo_target ETA Receptor (in tissue) free_drug->invivo_target Limited Interaction metabolism Metabolism & Excretion free_drug->metabolism invivo_effect Lower Apparent Efficacy (e.g., higher ED50) invivo_target->invivo_effect

Caption: Factors contributing to the discrepancy between in vitro and in vivo efficacy.

References

Bms-182874 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information to address potential issues and answer frequently asked questions regarding the use of Bms-182874 in experimental settings. The focus is on understanding its primary activity and troubleshooting unexpected results that may suggest off-target effects or experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bms-182874?

Bms-182874 is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, thereby blocking downstream signaling cascades such as inositol phosphate accumulation and calcium mobilization.[1]

Q2: How selective is Bms-182874 for the ETA receptor?

Bms-182874 displays high selectivity for the ETA receptor over the ETB receptor, with a reported selectivity of over 1000-fold.[2] It has been shown to be a weak inhibitor at ETB receptors and other non-ET receptors.[1]

Q3: What are the known binding affinities and inhibitory concentrations of Bms-182874?

The affinity and inhibitory constants of Bms-182874 can vary depending on the experimental system. The following table summarizes key quantitative data from published studies.

ParameterCell/Tissue TypeValueReference
Ki Rat vascular smooth muscle A10 (VSM-A10) cell membranes61 nM
Ki CHO cells expressing human ETA receptor48 nM
Ki ETB receptors> 50 µM
IC50 VSM-A10 cells0.150 µM
KB (Inositol Phosphate Accumulation)VSM-A10 cells75 nM
KB (Calcium Mobilization)VSM-A10 cells140 nM
KB (Force Development)Isolated rabbit carotid artery520 nM

Q4: Is Bms-182874 orally active?

Yes, Bms-182874 is orally active. In conscious, normotensive rats, it has been shown to blunt the pressor response to exogenous ET-1 when administered either orally (ED50 = 30 µmol/kg) or intravenously (ED50 = 24 µmol/kg).

Q5: Has Bms-182874 been used in clinical trials?

As of the foundational research publications, the hydrochloride salt of Bms-182874 was in the preclinical stage of development. There is no readily available public information on its progression into later-stage clinical trials.

Troubleshooting Guide

Unexpected experimental results can arise from a variety of factors, including potential off-target effects, issues with experimental setup, or compound stability. This guide provides a structured approach to troubleshooting.

Issue 1: Weaker than expected inhibition of ET-1-mediated effects.
Potential CauseTroubleshooting Steps
High Protein Binding The discrepancy between efficacy in cellular and tissue models has been suggested to be related to the high degree of protein binding of Bms-182874. Consider increasing the concentration in assays containing high levels of serum or protein.
Compound Degradation Ensure the compound has been stored correctly. For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.
Incorrect Dosing Verify calculations for dilutions and final concentrations. For in vivo studies, confirm the dose based on the reported ED50 values.
Issue 2: Observed effects are inconsistent with ETA receptor blockade.
Potential CauseTroubleshooting Steps
Non-specific Effects at High Concentrations While highly selective, supra-pharmacological concentrations may lead to interactions with other receptors or cellular components. Perform a dose-response curve to ensure you are working within a specific inhibitory range.
Activation of Compensatory Pathways Prolonged blockade of the ETA receptor might lead to the upregulation of other signaling pathways. Consider time-course experiments to investigate this possibility.
Off-Target Effects Although not well-documented for Bms-182874, off-target effects are a possibility with any small molecule. A systematic investigation is required (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Validating On-Target ETA Receptor Antagonism via Calcium Mobilization Assay

This protocol is designed to confirm that Bms-182874 is effectively blocking the ET-1/ETA signaling pathway in your cell system.

  • Cell Culture: Plate cells known to express the ETA receptor (e.g., vascular smooth muscle A10 cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of Bms-182874 (e.g., 1 nM to 10 µM) for a sufficient time to allow for receptor binding (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).

  • ET-1 Stimulation: Add a concentration of ET-1 known to elicit a sub-maximal response (e.g., EC80) to all wells except for the negative control.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader capable of detecting the specific calcium indicator dye.

  • Data Analysis: Plot the ET-1-induced calcium response against the concentration of Bms-182874 to determine the inhibitory potency (KB or IC50).

Visualizations

Signaling Pathways and Experimental Workflows

ET_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETAR ET-A Receptor PLC PLC ETAR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3R IP3 Receptor (ER Membrane) Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Opens Channel ET1 Endothelin-1 (ET-1) ET1->ETAR Binds BMS Bms-182874 BMS->ETAR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binds Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Release Response Cellular Response (e.g., Contraction) Ca_Cytosol->Response Mediates

Caption: ET-A receptor signaling and the inhibitory action of Bms-182874.

Off_Target_Troubleshooting Start Unexpected Experimental Result Observed CheckOnTarget Confirm On-Target Activity (e.g., Calcium Assay) Start->CheckOnTarget OnTargetConfirmed On-Target Activity Confirmed? CheckOnTarget->OnTargetConfirmed ReviewProtocol Review Experimental Protocol (Concentration, Stability, etc.) OnTargetConfirmed->ReviewProtocol No OffTargetScreen Consider Off-Target Screening (e.g., Kinase Panel, Receptor Panel) OnTargetConfirmed->OffTargetScreen Yes ReviewProtocol->Start End Identify Source of Anomaly ReviewProtocol->End ConsultLit Consult Literature for Alternative Pathways OffTargetScreen->ConsultLit ConsultLit->End

Caption: Workflow for troubleshooting unexpected results with Bms-182874.

References

Bms 182874 stability under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BMS-182874, this technical support center provides essential information regarding its stability under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BMS-182874?

A1: Recommendations for the storage of BMS-182874 can vary between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information. Below is a summary of storage conditions from various sources.

Supplier/SourceFormRecommended Storage TemperatureDurationLight Protection
MedchemExpressStock Solution-20°C1 monthRecommended
-80°C6 monthsRecommended
AOBIOUSSolid0°C (Short Term)Not SpecifiedNot Specified
-20°C (Long Term)Not SpecifiedNot Specified
Tocris BioscienceHydrochloride SaltRoom TemperatureNot SpecifiedNot Specified

Q2: How stable is BMS-182874 in solution for experimental use?

A2: Limited data is available on the solution stability of BMS-182874. One study indicated that a stock solution in methanol and samples in plasma retained over 95% potency when stored at room temperature for 24 hours and at -20°C for one month[1]. For analytical purposes, BMS-182874 has been shown to be stable in an acidic mobile phase (pH 3.0) consisting of acetonitrile and trifluoroacetic acid during HPLC analysis[1].

Q3: I am planning a long-term experiment. What precautions should I take regarding the stability of BMS-182874?

A3: For long-term experiments, it is advisable to prepare fresh solutions of BMS-182874 whenever possible. If stock solutions need to be stored, they should be kept at -80°C for up to six months and protected from light[2]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. A stability test under your specific experimental conditions (e.g., in your cell culture medium at 37°C) is recommended to determine the rate of degradation.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of BMS-182874. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations.

  • Prepare Fresh Solutions: If you have been using a stored stock solution, prepare a fresh one from the solid compound.

  • Assess Purity: If possible, verify the purity of your BMS-182874 stock using an appropriate analytical method, such as HPLC.

  • Conduct a Forced Degradation Study: To understand the stability of BMS-182874 under your specific experimental conditions, a forced degradation study is recommended. This involves exposing the compound to stress conditions such as heat, light, and various pH levels.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of BMS-182874 under stress conditions, based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of BMS-182874 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Preparation of Stress Samples:

  • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Condition: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Oxidative Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photolytic Stress: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of BMS-182874 remaining at each time point.

  • Identify and quantify any degradation products.

HPLC Method for BMS-182874 Analysis

The following is an example of an HPLC method that can be adapted for stability studies.

ParameterSpecification
Column Thermo Hypersil-Keystone RP-18 (5 µm, 250 x 2.1 mm)[1]
Mobile Phase 45% (v/v) Acetonitrile : 55% (v/v) Trifluoroacetic Acid (0.015% v/v; pH 3.0)[1]
Flow Rate 0.6 mL/min
Detection UV at 255 nm
Temperature Room Temperature

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl) stock->acid base Basic (0.1M NaOH) stock->base neutral Neutral (Water) stock->neutral oxidative Oxidative (3% H2O2) stock->oxidative thermal Thermal (Heat) stock->thermal photo Photolytic (Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify BMS-182874 hplc->quantify identify Identify Degradants hplc->identify G cluster_degradation Potential Degradation Products bms BMS-182874 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide sulfonamide_hydrolysis Sulfonamide Hydrolysis Product 5-(dimethylamino)-1-naphthalenesulfonic acid bms->sulfonamide_hydrolysis Acidic/Basic Hydrolysis isoxazole_hydrolysis Isoxazole Ring Opening Product bms->isoxazole_hydrolysis Acidic/Basic Hydrolysis

References

Technical Support Center: BMS-182874 Pressor Response Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BMS-182874 pressor response inhibition assay. The information is designed to assist in resolving common experimental issues and ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the BMS-182874 pressor response inhibition assay in a question-and-answer format.

Q1: Why am I not observing a significant pressor response to the Endothelin-1 (ET-1) challenge?

A1: Several factors can lead to a blunted or absent pressor response to ET-1. Consider the following possibilities:

  • ET-1 Degradation: ET-1 is a peptide and can degrade if not handled and stored properly. Ensure that ET-1 is stored at -20°C or below and that fresh aliquots are used for each experiment to avoid repeated freeze-thaw cycles.

  • Incorrect ET-1 Dose: The dose of ET-1 is critical. A dose that is too low will not elicit a sufficient pressor response. Conversely, an excessively high dose can lead to a biphasic response with an initial depressor phase, complicating data interpretation.[1] A typical intravenous dose in rats is in the range of 1 nmol/kg.

  • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular reflexes.[2][3] Some anesthetics can suppress the sympathetic nervous system, thereby dampening the pressor response. Urethane or pentobarbitone are often recommended for such studies.[2][4] Ensure the animal is at a stable plane of anesthesia throughout the experiment.

  • Animal Health Status: Underlying health issues in the animal model can affect cardiovascular responsiveness. Ensure that the animals are healthy and properly acclimated to the laboratory environment.

  • Route of Administration: Intravenous administration is the most common and reliable route for eliciting a rapid pressor response to ET-1. Ensure proper catheter placement and patency.

Q2: The pressor response to ET-1 is highly variable between animals. What could be the cause?

A2: Variability in in vivo assays is not uncommon. Key factors contributing to variability in this assay include:

  • Animal-to-Animal Variability: Biological variability is inherent in any in vivo experiment. Factors such as age, weight, and genetic background of the animals can influence their response.

  • Surgical Procedure: Inconsistent surgical techniques for catheter implantation can lead to variations in blood pressure recordings.

  • Anesthesia Depth: Fluctuations in the depth of anesthesia can cause variability in baseline blood pressure and the response to ET-1.

  • Fluid Balance: The hydration status of the animal can affect blood volume and, consequently, blood pressure. Ensure consistent fluid administration.

Q3: BMS-182874 is not effectively inhibiting the ET-1 induced pressor response. What should I check?

A3: If BMS-182874 is not producing the expected inhibitory effect, consider these points:

  • BMS-182874 Dose and Administration: Ensure the correct dose of BMS-182874 is being administered. The ED50 for intravenous administration in rats is approximately 24 µmol/kg. The timing of BMS-182874 administration relative to the ET-1 challenge is also crucial. The antagonist needs sufficient time to distribute and bind to the ET-A receptors.

  • Compound Stability and Solubility: BMS-182874 should be properly stored to maintain its activity. It is soluble in DMSO. Prepare fresh solutions for each experiment.

  • Receptor Subtype Involvement: While BMS-182874 is highly selective for the ET-A receptor, under certain pathophysiological conditions, ET-B receptors on vascular smooth muscle cells can also contribute to vasoconstriction.

  • High Protein Binding: BMS-182874 exhibits a high degree of protein binding, which can affect its free concentration and efficacy in vivo. This may necessitate the use of higher doses in some experimental models.

Q4: I am observing an unexpected initial drop in blood pressure (depressor response) after ET-1 administration. Why is this happening?

A4: The initial depressor response to ET-1 is a known phenomenon mediated by the activation of ET-B receptors on endothelial cells. This leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. This effect is typically transient and is followed by a more sustained pressor response mediated by ET-A receptors. If the depressor response is prominent, it could be due to a relatively high dose of ET-1.

Q5: My baseline blood pressure is unstable. How can I stabilize it?

A5: A stable baseline is critical for accurately assessing the effects of ET-1 and BMS-182874. To achieve a stable baseline:

  • Acclimatization: Allow the animal to stabilize for at least 20-30 minutes after the completion of surgical procedures and before any experimental interventions.

  • Anesthesia: Maintain a consistent and appropriate level of anesthesia.

  • Temperature Control: Maintain the animal's body temperature within a physiological range using a heating pad, as hypothermia can affect cardiovascular parameters.

  • Catheter Patency: Ensure that the arterial and venous catheters are patent and free of clots.

Quantitative Data Summary

The following tables summarize key quantitative data for BMS-182874 and the endothelin system.

Table 1: In Vitro Potency and Selectivity of BMS-182874

ParameterReceptorCell/Tissue TypeValueReference
Ki ET-ARat Vascular Smooth Muscle A10 Cells61 nM
Ki Human ET-ACHO Cells48 nM
Ki ET-B-> 50 µM
KB ET-ARabbit Carotid Artery520 nM
KB ET-A (Inositol Phosphate Accumulation)VSM-A10 Cells75 nM
KB ET-A (Calcium Mobilization)VSM-A10 Cells140 nM

Table 2: In Vivo Efficacy of BMS-182874 in Rats

Administration RouteParameterValueReference
Intravenous ED5024 µmol/kg
Oral ED5030 µmol/kg

Experimental Protocols

A detailed methodology for a typical BMS-182874 pressor response inhibition assay in anesthetized rats is provided below.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., Urethane or Pentobarbitone)

  • Heparinized saline (10-20 IU/mL)

  • Endothelin-1 (ET-1)

  • BMS-182874

  • Vehicle for BMS-182874 (e.g., DMSO and saline)

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • Catheters (e.g., PE-50 tubing)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., urethane 1.2 g/kg, i.p.).

    • Perform a tracheostomy to ensure a clear airway.

    • Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer.

    • Cannulate the jugular vein for intravenous administration of substances.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery to ensure a steady baseline mean arterial pressure (MAP) and heart rate.

  • Experimental Protocol:

    • Record baseline MAP for at least 10 minutes.

    • Administer the vehicle for BMS-182874 intravenously and monitor MAP for any changes.

    • After a stabilization period, administer a bolus intravenous injection of ET-1 (e.g., 1 nmol/kg) and record the peak pressor response.

    • Allow the blood pressure to return to baseline.

    • Administer a single intravenous dose of BMS-182874 (e.g., 24 µmol/kg).

    • After a predetermined time (e.g., 15-30 minutes) to allow for antagonist distribution, repeat the ET-1 challenge.

    • Record the pressor response to ET-1 in the presence of BMS-182874.

  • Data Analysis:

    • Calculate the change in MAP from baseline in response to each ET-1 injection.

    • Express the inhibitory effect of BMS-182874 as the percentage reduction in the pressor response to ET-1 compared to the control response.

Visualizations

Signaling Pathway of Endothelin-1

ET1_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_pre Preproendothelin-1 proET1 Proendothelin-1 ET1_pre->proET1 Furin ET1 Endothelin-1 (ET-1) proET1->ET1 ECE ETA ET-A Receptor ET1->ETA Binds PLC PLC ETA->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Vasoconstriction (Pressor Response) Ca->Contraction PKC->Contraction BMS182874 BMS-182874 BMS182874->ETA Inhibits

Caption: Signaling pathway of Endothelin-1 leading to vasoconstriction and its inhibition by BMS-182874.

Experimental Workflow for Pressor Response Inhibition Assay

Assay_Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep stabilization Stabilization Period (30 min) animal_prep->stabilization baseline_bp Record Baseline Blood Pressure stabilization->baseline_bp vehicle_admin Administer Vehicle baseline_bp->vehicle_admin et1_challenge1 ET-1 Challenge 1 (e.g., 1 nmol/kg, IV) vehicle_admin->et1_challenge1 record_pressor1 Record Pressor Response 1 et1_challenge1->record_pressor1 bp_return Wait for BP to Return to Baseline record_pressor1->bp_return bms_admin Administer BMS-182874 (e.g., 24 µmol/kg, IV) bp_return->bms_admin antagonist_dist Antagonist Distribution (15-30 min) bms_admin->antagonist_dist et1_challenge2 ET-1 Challenge 2 (e.g., 1 nmol/kg, IV) antagonist_dist->et1_challenge2 record_pressor2 Record Pressor Response 2 et1_challenge2->record_pressor2 data_analysis Data Analysis (% Inhibition) record_pressor2->data_analysis end End data_analysis->end

References

Technical Support Center: Interpreting BMS-182874 Results in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective endothelin ETA receptor antagonist, BMS-182874, in various hypertension models.

Frequently Asked Questions (FAQs)

Q1: What is BMS-182874 and what is its primary mechanism of action?

A1: BMS-182874 is a potent, selective, and competitive non-peptide endothelin ETA receptor antagonist.[1] Its chemical name is 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide.[2][3] It works by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor subtype, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[2] It displays over 1000-fold selectivity for the ETA receptor over the ETB receptor.

Q2: In which hypertension models is BMS-182874 most effective?

A2: BMS-182874 shows the most significant antihypertensive effects in models of low-renin, volume-dependent hypertension. It is particularly effective in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model and the aldosterone-infused rat model. Its efficacy is less pronounced in spontaneously hypertensive rats (SHR), a model for essential hypertension, and it does not significantly reduce blood pressure in sodium-deplete SHR, a high-renin model.

Q3: Why are the in vitro and in vivo potencies of BMS-182874 different?

A3: A notable characteristic of BMS-182874 is its high degree of protein binding. This can lead to an apparent discrepancy between its potency in cell-based assays (in vitro) and its effects in whole-animal studies (in vivo). While it shows high affinity for the ETA receptor in isolated cell membranes, a significant portion of the drug may be bound to plasma proteins in the bloodstream, reducing the free concentration available to interact with receptors in tissues.

Q4: What is the oral bioavailability of BMS-182874?

A4: BMS-182874 has excellent oral bioavailability, averaging 100% in rats. This indicates complete absorption from the gastrointestinal tract and negligible first-pass metabolism in the liver or intestine.

Q5: How is BMS-182874 metabolized and cleared from the body?

A5: The clearance of BMS-182874 is primarily through metabolism, specifically via stepwise N-demethylation. Interestingly, extrahepatic tissues, such as the kidneys, play a significant role in its in vivo clearance.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected blood pressure reduction in spontaneously hypertensive rats (SHR).

  • Possible Cause 1: Model-specific pathophysiology. The SHR model represents a form of essential hypertension that is not primarily driven by the endothelin system. While endothelin may play a role, it is not the predominant pressor mechanism as it is in DOCA-salt or aldosterone-induced hypertension.

  • Troubleshooting Tip 1: Re-evaluate the suitability of the SHR model for studying the effects of an ETA receptor antagonist. Consider using a model where the endothelin system is known to be upregulated, such as the DOCA-salt model.

  • Possible Cause 2: Dosage. While BMS-182874 does show some effect in SHR, the dose-response relationship may be flatter compared to other models.

  • Troubleshooting Tip 2: Ensure that an adequate dose is being administered. Refer to the provided quantitative data for effective dose ranges in different models. However, be aware that simply increasing the dose may not produce a proportionally larger effect in this specific model.

Issue 2: Variability in experimental results between different batches of animals or different laboratories.

  • Possible Cause 1: Inconsistent induction of hypertension. The severity of hypertension in models like DOCA-salt can be influenced by factors such as the strain of rat, age, and diet.

  • Troubleshooting Tip 1: Standardize the protocol for inducing hypertension as much as possible. This includes using animals from a consistent vendor, maintaining a strict diet and water regimen (e.g., 1% NaCl in drinking water for DOCA-salt models), and ensuring consistent administration of DOCA or aldosterone.

  • Possible Cause 2: Drug formulation and administration. The solubility and stability of BMS-182874 in the chosen vehicle can affect its absorption and bioavailability.

  • Troubleshooting Tip 2: Prepare fresh solutions of BMS-182874 for each experiment. A common vehicle for intravenous administration is 5% sodium bicarbonate (NaHCO3). For oral administration, ensure the compound is adequately suspended or dissolved.

Issue 3: Discrepancy between in vitro binding affinity (Ki) and in vivo effective dose (ED50).

  • Possible Cause: High protein binding. As mentioned in the FAQs, BMS-182874 exhibits a high degree of protein binding, which reduces the concentration of free drug available to act on receptors in vivo.

  • Troubleshooting Tip: When planning in vivo studies, do not rely solely on in vitro potency data to determine the dosage. It is crucial to perform dose-response studies in the target animal model to establish the effective dose range.

Quantitative Data

Table 1: In Vitro Binding and Functional Antagonism of BMS-182874

ParameterCell/Tissue TypeValue
Ki Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes (ETA)61 nM
Ki CHO cells expressing human ETA receptor48 nM
Ki ETB receptors> 50 µM
KB (Inositol Phosphate Accumulation)VSM-A10 cells75 nM
KB (Calcium Mobilization)VSM-A10 cells140 nM
KB (Force Development)Rabbit carotid artery520 nM

Table 2: In Vivo Efficacy of BMS-182874 in Different Rat Models

Hypertension ModelAdministration RouteDoseEffect on Blood Pressure
Normotensive Rats Intravenous (IV)24 µmol/kgED50 for blunting pressor response to exogenous ET-1
Normotensive Rats Oral (p.o.)30 µmol/kgED50 for blunting pressor response to exogenous ET-1
DOCA-salt Hypertensive Rats Intravenous (IV)100 µmol/kgMaximal decrease of approximately 45 mmHg
DOCA-salt Hypertensive Rats Oral (p.o.)100 µmol/kg (daily for 3 days)Sustained decrease in blood pressure
Spontaneously Hypertensive Rats (SHR) Oral (p.o.)75, 150, and 450 µmol/kgDecrease of approximately 30 mmHg (similar effect at all doses)
Sodium-deplete SHR Oral (p.o.)Not specifiedNo significant reduction
Aldosterone-infused Rats In food40 mg/kgNormalized blood pressure (from 151 mmHg to 117 mmHg)

Experimental Protocols

1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Perform a unilateral nephrectomy (removal of one kidney).

    • Allow a one-week recovery period.

    • Implant a slow-release pellet of DOCA (e.g., 25 mg/kg) subcutaneously, or administer DOCA via subcutaneous injections (e.g., twice weekly).

    • Replace drinking water with a 1% NaCl solution.

    • Monitor blood pressure regularly (e.g., by tail-cuff method) until hypertension develops (typically 3-4 weeks).

  • BMS-182874 Administration:

    • Intravenous: Administer a bolus injection of BMS-182874 (e.g., 30, 100, or 300 µmol/kg) in a vehicle such as 5% NaHCO3.

    • Oral: Administer BMS-182874 by oral gavage.

2. Aldosterone-Induced Hypertension Model

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Implant a mini-osmotic pump subcutaneously to deliver a continuous infusion of aldosterone (e.g., 0.75 µg/h).

    • Provide 1% NaCl in the drinking water.

    • Monitor blood pressure for the duration of the study (e.g., 6 weeks).

  • BMS-182874 Administration:

    • Incorporate BMS-182874 into the rat chow at a specified concentration (e.g., 40 mg/kg of food).

3. Spontaneously Hypertensive Rat (SHR) Model

  • Animals: Adult male spontaneously hypertensive rats (SHR).

  • Procedure:

    • No surgical intervention or special diet is required to induce hypertension as it is a genetic model.

    • Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

    • Acclimatize the animals and obtain baseline blood pressure measurements.

  • BMS-182874 Administration:

    • Administer BMS-182874 orally at the desired doses (e.g., 75, 150, 450 µmol/kg).

Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET-1 ET-1 ETA ETA Receptor ET-1->ETA Binds Gq Gq ETA->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ (from SR) IP3->Ca_SR Releases PKC PKC DAG->PKC Activates Contraction Vasoconstriction & Proliferation Ca_SR->Contraction Leads to PKC->Contraction Leads to BMS182874 BMS-182874 BMS182874->ETA Blocks

Caption: Endothelin-1 signaling pathway and the site of action for BMS-182874.

Experimental_Workflow cluster_model Hypertension Model Selection cluster_protocol Experimental Protocol cluster_analysis Data Analysis DOCA DOCA-salt Induction Induction of Hypertension DOCA->Induction Aldo Aldosterone-infused Aldo->Induction SHR SHR Baseline Baseline BP Measurement SHR->Baseline Induction->Baseline Treatment BMS-182874 Administration (IV, Oral, or in food) Baseline->Treatment Monitoring Continuous BP Monitoring Treatment->Monitoring Comparison Comparison with Vehicle Control Monitoring->Comparison Stats Statistical Analysis Comparison->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for evaluating BMS-182874 in hypertension models.

References

Validation & Comparative

A Comparative Analysis of BMS-182874 and BQ-123 in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-182874 and BQ-123, based on their performance in preclinical models of hypertension. The data presented is compiled from various studies to offer an objective overview for researchers in cardiovascular drug discovery.

Mechanism of Action: Targeting the Endothelin Pathway

Both BMS-182874 and BQ-123 are selective antagonists of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] By selectively blocking the ETA receptor, both compounds inhibit the vasoconstrictor effects of ET-1, resulting in vasodilation and a reduction in blood pressure.[5] This targeted approach has shown efficacy in various hypertension models, particularly those characterized by low renin levels and volume-dependence.

cluster_pathway Endothelin-1 Signaling Pathway in Hypertension cluster_intervention Point of Intervention ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor (Vascular Smooth Muscle) ET1->ETA_Receptor Binds to PLC Phospholipase C (PLC) ETA_Receptor->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca++ Increase IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Hypertension Increased Blood Pressure (Hypertension) Vasoconstriction->Hypertension BMS_BQ BMS-182874 BQ-123 Block Blockade BMS_BQ->Block Block->ETA_Receptor Antagonizes

Caption: Endothelin-1 signaling pathway and the point of intervention for BMS-182874 and BQ-123.

Comparative Efficacy in Hypertension Models

The antihypertensive effects of both BMS-182874 and BQ-123 have been evaluated in several rat models of hypertension. The following tables summarize the key findings from these studies.

Table 1: Effects of BMS-182874 in Rat Hypertension Models
Hypertension ModelDose and RouteMaximal Blood Pressure ReductionReference
Deoxycorticosterone acetate (DOCA)-salt100 µmol/kg IV~45 mm Hg
Deoxycorticosterone acetate (DOCA)-salt100 µmol/kg PO (3 days)Sustained decrease
Spontaneously Hypertensive Rat (SHR)75, 150, and 450 µmol/kg PO~30 mm Hg
Sodium-deplete SHR (High-renin model)Not specifiedNo significant reduction
Aldosterone-infused with 1% NaCl40 mg/kg in food (6 weeks)Normalized BP (117±4 mm Hg from 151±7 mm Hg)
Table 2: Effects of BQ-123 in Rat Hypertension Models
Hypertension ModelDose and RouteMaximal Blood Pressure ReductionReference
Spontaneously Hypertensive Rat (SHR)16 nmol/kg/min IV (6 h)Dose-dependent, maximal reduction
Spontaneously Hypertensive Rat (SHR)0.16-164 nmol/kg/min IV (6 h)~30 mm Hg
Renin Hypertensive RatNot specifiedSimilar to SHR
DOCA-salt SHR1-30 mg/kg/hDose-dependent decrease
Stroke-Prone SHR (SHRSP)1.2 and 30 mg/kg/hr IVSignificant decrease
Salt-loaded SHRSP0.7, 2.1, 7.1 mg/day SC (6 weeks)Dose-dependent attenuation of age-related rise

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

BMS-182874 Studies
  • DOCA-Salt Hypertensive Rat Model: Male Sprague-Dawley rats were used. Hypertension was induced by unilateral nephrectomy and implantation of a deoxycorticosterone acetate (DOCA) pellet, followed by the provision of 1% NaCl in their drinking water. BMS-182874 was administered intravenously or orally.

  • Aldosterone-Infused Rat Model: Rats were infused with aldosterone (0.75 µg/h) subcutaneously via a mini-osmotic pump and were given 1% NaCl in their drinking water. BMS-182874 was mixed with their food. Systolic blood pressure was monitored using the tail-cuff method.

BQ-123 Studies
  • Spontaneously Hypertensive Rat (SHR) Model: Conscious, unrestrained SHRs were used. BQ-123 was administered via sustained intravenous infusion. Blood pressure was monitored continuously.

  • DOCA-Salt SHR Model: Spontaneously hypertensive rats were treated with DOCA-salt to induce a more severe form of hypertension. BQ-123 was administered to these rats to assess its antihypertensive effects.

  • Salt-Loaded Stroke-Prone SHR (SHRSP) Model: Eight-week-old SHRSP were given drinking water containing 1% NaCl for 6 weeks. BQ-123 was continuously administered via a subcutaneous osmotic minipump.

cluster_workflow General Experimental Workflow for Antihypertensive Studies Animal_Model Select Hypertension Animal Model (e.g., SHR, DOCA-salt) Induction Induce Hypertension (if necessary) Animal_Model->Induction Baseline_BP Measure Baseline Blood Pressure Induction->Baseline_BP Drug_Admin Administer BMS-182874 or BQ-123 (Vehicle Control) Baseline_BP->Drug_Admin Monitor_BP Continuously Monitor Blood Pressure Drug_Admin->Monitor_BP Data_Analysis Analyze Blood Pressure Data Monitor_BP->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

References

A Preclinical Showdown: Comparing the Efficacy of BMS-182874 and Bosentan

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endothelin receptor antagonists, two molecules, BMS-182874 and bosentan, offer distinct profiles in their interaction with the endothelin system. This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While bosentan has achieved clinical use, particularly in the management of pulmonary arterial hypertension (PAH), BMS-182874 remains a valuable tool in preclinical research due to its receptor selectivity.

Mechanism of Action: A Tale of Two Affinities

The primary distinction between BMS-182874 and bosentan lies in their receptor selectivity. Bosentan is a dual antagonist, targeting both the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] In contrast, BMS-182874 is a highly selective ETA receptor antagonist.[2][3] This difference in mechanism is fundamental to their pharmacological effects. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. The ETB receptor, found on endothelial cells and smooth muscle cells, has more complex roles, including mediating vasodilation via nitric oxide and prostacyclin release, as well as contributing to vasoconstriction and fibrosis.

The endothelin signaling pathway and the points of intervention for both compounds are illustrated below:

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_endothelial_receptor ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB_smc ETB Receptor ET1->ETB_smc ETB_ec ETB Receptor ET1->ETB_ec Vasoconstriction Vasoconstriction Proliferation ETA->Vasoconstriction ETB_smc->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 release) ETB_ec->Vasodilation BMS182874 BMS-182874 BMS182874->ETA Bosentan Bosentan Bosentan->ETA Bosentan->ETB_smc Bosentan->ETB_ec cluster_setup Model Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select Animal Strain (e.g., Sprague-Dawley, Wistar rats) Model_Induction Induce Hypertension (e.g., DOCA-salt, Monocrotaline) Animal_Selection->Model_Induction Grouping Randomize into Groups (Vehicle, BMS-182874, Bosentan) Model_Induction->Grouping Dosing Administer Compound (e.g., Oral gavage, daily) Grouping->Dosing Hemodynamics Measure Hemodynamics (e.g., Blood Pressure, Pulmonary Artery Pressure) Dosing->Hemodynamics Hypertrophy Assess Organ Hypertrophy (e.g., Heart, Kidney) Dosing->Hypertrophy Histology Histopathological Analysis (e.g., Vascular remodeling) Dosing->Histology

References

BMS-182874: A Comparative Analysis of its Selectivity for the Endothelin A (ETA) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-182874's selectivity for the endothelin A (ETA) receptor over the endothelin B (ETB) receptor, benchmarked against other notable endothelin receptor antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Executive Summary

BMS-182874 is a potent and highly selective antagonist for the ETA receptor. Experimental data demonstrates that it binds to the ETA receptor with significantly higher affinity than to the ETB receptor, making it a valuable tool for research into the physiological and pathological roles of the ETA receptor signaling pathway. This guide will delve into the quantitative measures of this selectivity, compare it with other antagonists, and provide the experimental context for these findings.

Comparative Selectivity of Endothelin Receptor Antagonists

The selectivity of an antagonist for its target receptor is a critical determinant of its specificity and potential therapeutic window. For endothelin receptor antagonists, selectivity is typically expressed as a ratio of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the ETB receptor versus the ETA receptor (ETB/ETA). A higher ratio indicates greater selectivity for the ETA receptor.

The table below summarizes the binding affinities and selectivity ratios for BMS-182874 and a range of other endothelin receptor antagonists.

CompoundETA Receptor Ki (nM)ETB Receptor Ki (nM)Selectivity Ratio (ETB/ETA)
BMS-182874 48 - 61 [1]>50,000 [1]>820 - 1,042
Atrasentan0.034[2]63.3[2]>1800[2]
Ambrisentan-->4000
Sitaxsentan--~6500
Zibotentan13No inhibitory effectHighly Selective
Bosentan12.51,100~20
Macitentan0.5391~50

Note: Ki values can vary depending on the experimental conditions and cell types used.

As evidenced by the data, BMS-182874 demonstrates a high degree of selectivity for the ETA receptor, comparable to or exceeding that of several other well-characterized antagonists.

Experimental Protocols

The determination of binding affinities and selectivity of compounds like BMS-182874 is primarily achieved through competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for ETA and ETB Receptors

This protocol outlines the general steps involved in determining the Ki of a test compound (e.g., BMS-182874) for the ETA and ETB receptors.

1. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors (e.g., CHO cells).

  • Radioligand: [125I]-Endothelin-1 ([125I]ET-1), a high-affinity ligand for both ETA and ETB receptors.

  • Test compound (unlabeled antagonist, e.g., BMS-182874) at various concentrations.

  • Non-specific binding control: A high concentration of an unlabeled potent endothelin receptor antagonist (e.g., unlabeled ET-1).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain membranes, radioligand, and a saturating concentration of the non-specific binding control. Total binding is measured in the absence of any competing ligand.

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (ETA or ETB expressing) incubation Incubate Membranes, Radioligand, & varying concentrations of Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([125I]ET-1) & Test Compound (BMS-182874) prep_ligands->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki determine_selectivity Determine Selectivity (Ki ETB / Ki ETA) calc_ki->determine_selectivity

Caption: Experimental workflow for determining ETA receptor selectivity.

endothelin_signaling_pathway cluster_ligand Ligand cluster_receptors Receptors cluster_antagonist Antagonist cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds vasoconstriction Vasoconstriction Cell Proliferation ETA->vasoconstriction vasodilation Vasodilation Apoptosis ET-1 Clearance ETB->vasodilation BMS182874 BMS-182874 BMS182874->ETA Blocks

Caption: Endothelin signaling pathway and the action of BMS-182874.

References

A Researcher's Guide to Controls for Bms 182874 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive comparison of appropriate negative and positive controls for experiments involving Bms 182874, a selective endothelin ETA receptor antagonist. By employing the controls and protocols outlined below, researchers can ensure the specificity and validity of their results.

This compound is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor, playing a crucial role in research related to cardiovascular diseases and other conditions where the endothelin system is implicated.[1][2][3][4] To accurately interpret the effects of this compound, it is essential to utilize a well-defined set of positive and negative controls.

Understanding the Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. This compound selectively blocks this receptor, thereby inhibiting the downstream effects of ET-1.

Endothelin Signaling Pathway cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA binds ETB ETB Receptor ET1->ETB PLC Phospholipase C (PLC) ETA->PLC activates Bms182874 This compound Bms182874->ETA inhibits IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction leads to Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture ETA-expressing cells Dye_Loading 2. Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Add_Controls 3. Add Controls & this compound Dye_Loading->Add_Controls Stimulate 4. Stimulate with ET-1 Add_Controls->Stimulate Measure 5. Measure Fluorescence Stimulate->Measure Analyze 6. Analyze Data Measure->Analyze Vasoconstriction Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Isolate_Aorta 1. Isolate Rat Aorta Mount_Rings 2. Mount Aortic Rings Isolate_Aorta->Mount_Rings Add_Controls 3. Add Controls & this compound Mount_Rings->Add_Controls Stimulate 4. Stimulate with ET-1 Add_Controls->Stimulate Measure 5. Measure Contractile Force Stimulate->Measure Analyze 6. Analyze Data Measure->Analyze

References

Bms 182874: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of Bms 182874, a potent and selective endothelin-A (ETA) receptor antagonist, with its cross-reactivity profile for the endothelin-B (ETB) receptor. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Quantitative Comparison of this compound Activity at Endothelin Receptors

The selectivity of this compound for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile. The following table summarizes the quantitative data from in vitro studies.

ReceptorCell Line/TissueAssay TypeParameterValueReference
ETA CHO cells (human ETA)Radioligand BindingKi48 nM[1]
Rat Vascular Smooth Muscle A10 (VSM-A10) cellsRadioligand BindingKi61 nM[1]
Rat Vascular Smooth Muscle A10 (VSM-A10) cellsInositol Phosphate AccumulationKB75 nM[1]
Rat Vascular Smooth Muscle A10 (VSM-A10) cellsCalcium MobilizationKB140 nM[1]
Rabbit Carotid ArteryForce DevelopmentKB520 nM[2]
ETB VariousRadioligand BindingKi> 50,000 nM (> 50 µM)

Note: Ki (inhibitor constant) and KB (dissociation constant of an antagonist) are measures of binding affinity. A lower value indicates a higher affinity. The data clearly demonstrates that this compound is significantly more potent at the ETA receptor, with a selectivity of over 1000-fold compared to the ETB receptor.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of this compound binding, it is essential to consider the downstream signaling pathways of the ETA receptor. The following diagrams illustrate the ETA receptor signaling cascade and a typical experimental workflow for assessing compound selectivity.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates Gq Gαq/11 ETA->Gq Activates Bms182874 This compound Bms182874->ETA Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca->Response PKC->Response

ETA Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment prep Prepare Cell Membranes (Expressing ETA or ETB) radioligand Radioligand Binding Assay ([¹²⁵I]ET-1) prep->radioligand competition Competition with this compound radioligand->competition ki Calculate Ki values competition->ki kb Calculate KB values cells Culture Whole Cells (e.g., VSM-A10) stimulate Stimulate with ET-1 +/- this compound cells->stimulate ip_assay Inositol Phosphate Accumulation Assay stimulate->ip_assay ca_assay Calcium Mobilization Assay stimulate->ca_assay ip_assay->kb ca_assay->kb

Experimental Workflow for Selectivity Profiling

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human ETA receptors or from tissues known to express ETB receptors.

  • [125I]ET-1 (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of [125I]ET-1 (typically at or below its Kd value), and varying concentrations of this compound in the binding buffer.

  • Total and Non-specific Binding: For determining total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the functional antagonist activity (KB) of this compound at the ETA receptor.

Materials:

  • Rat vascular smooth muscle A10 (VSM-A10) cells.

  • Cell culture medium.

  • [3H]myo-inositol.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • ET-1.

  • This compound.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture VSM-A10 cells in medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to stimulate the production of inositol phosphates and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a solution like ice-cold perchloric acid.

  • Separation: Neutralize the extracts and separate the total inositol phosphates using anion-exchange chromatography with Dowex resin.

  • Counting: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the inhibition of ET-1-stimulated IP accumulation against the concentration of this compound. The IC50 is determined, and the KB is calculated using the Cheng-Prusoff equation for functional antagonism.

Calcium Mobilization Assay

Objective: To assess the ability of this compound to inhibit ET-1-induced intracellular calcium release.

Materials:

  • VSM-A10 cells.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • ET-1.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed VSM-A10 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of ET-1 into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The inhibitory effect of this compound is quantified by measuring the reduction in the peak fluorescence response to ET-1. The IC50 is determined, and the KB can be calculated.

References

Comparative Efficacy of BMS-182874 in Low-Renin Versus High-Renin Hypertension: A Preclinical Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of BMS-182874, a selective endothelin-A (ETa) receptor antagonist, in preclinical models of low-renin and high-renin hypertension. The data presented is primarily derived from seminal studies investigating the role of the endothelin system in different hypertensive states.

Executive Summary

Preclinical evidence strongly suggests that the antihypertensive efficacy of BMS-182874 is significantly greater in low-renin, volume-dependent models of hypertension compared to high-renin or normal-renin models. In the deoxycorticosterone acetate (DOCA)-salt hypertensive rat, a well-established model of low-renin hypertension, BMS-182874 produced a robust and sustained decrease in mean arterial pressure.[1] Conversely, its effect was less pronounced in spontaneously hypertensive rats (SHR), a model of normal to high-renin hypertension, and was not significant in sodium-depleted SHR, a high-renin state.[1] These findings highlight the critical role of the endothelin system in salt- and volume-sensitive hypertension and suggest that ETa receptor antagonists like BMS-182874 may offer a targeted therapeutic approach for this patient subpopulation. No comparative clinical trials in human subjects with low- versus high-renin hypertension have been identified for BMS-182874.

Data Presentation: Antihypertensive Efficacy

The following table summarizes the quantitative data on the mean arterial pressure (MAP) reduction observed with BMS-182874 in different preclinical models of hypertension from the key study by Bird et al., 1995.[1]

Hypertension ModelRenin StatusAnimal StrainTreatmentDoseRouteMean Arterial Pressure (MAP) Reduction (mm Hg)Baseline MAP (mm Hg)
DOCA-Salt Low-ReninSprague-DawleyBMS-18287430 µmol/kgIV25 ± 14185 ± 7.2
DOCA-Salt Low-ReninSprague-DawleyBMS-182874100 µmol/kgIV44 ± 3179 ± 7.7
DOCA-Salt Low-ReninSprague-DawleyBMS-182874300 µmol/kgIV45 ± 10157 ± 6.2
Spontaneously Hypertensive Rat (SHR) Normal to High-ReninSHRBMS-18287475, 150, or 450 µmol/kgPO~30Not specified
Sodium-Deplete SHR High-ReninSHRBMS-182874Not specifiedNot specifiedNot significantNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Bird et al., 1995, and supplemented with standard methodologies for these animal models.

Low-Renin Hypertension Model (DOCA-Salt Hypertensive Rats)
  • Animal Model: Male Sprague-Dawley rats (200-250g) were used.[1]

  • Induction of Hypertension:

    • Rats underwent a unilateral nephrectomy (removal of one kidney).

    • Following a recovery period, the rats were implanted with a deoxycorticosterone acetate (DOCA) pellet (25 mg) subcutaneously.

    • Drinking water was replaced with a 1% NaCl (sodium chloride) solution.

    • This protocol induces a state of low-renin, volume-dependent hypertension over several weeks.

  • Drug Administration: BMS-182874 was administered intravenously (IV) via a catheter implanted in the femoral vein. The vehicle used was 5% sodium bicarbonate (NaHCO3).[1]

  • Blood Pressure Measurement: Mean arterial pressure (MAP) was measured in conscious, unrestrained rats via a catheter implanted in the femoral artery connected to a pressure transducer. This allows for continuous and accurate blood pressure monitoring without the confounding effects of anesthesia or restraint stress.

High-Renin Hypertension Model (Sodium-Deplete SHR)
  • Animal Model: Male spontaneously hypertensive rats (SHR) were used.

  • Induction of High-Renin State:

    • Rats were administered a diuretic, such as furosemide (e.g., 5 mg/kg, SC), to induce natriuresis (sodium excretion).

    • Concurrently, the rats were switched to a sodium-deficient diet.

    • This combination of diuretic-induced sodium loss and a low-sodium diet leads to volume depletion, which stimulates the renin-angiotensin system, creating a high-renin state.

  • Drug Administration: The route and vehicle for BMS-182874 were not specified in the abstract for this particular model but were likely consistent with other arms of the study (oral or IV).

  • Blood Pressure Measurement: Blood pressure was measured in conscious rats, as described for the low-renin model.

Visualizations: Pathways and Workflows

Signaling Pathway of BMS-182874 Action

The diagram below illustrates the mechanism of action for BMS-182874. As a selective ETa receptor antagonist, it blocks the binding of Endothelin-1 (ET-1), a potent vasoconstrictor. This inhibition prevents the subsequent Gq protein-mediated signaling cascade that leads to smooth muscle contraction.

ETA_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETa Receptor ET1->ETAR Binding BMS182874 BMS-182874 BMS182874->ETAR Antagonism Gq Gq Protein ETAR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Caption: ETa Receptor Signaling and BMS-182874 Inhibition.

Experimental Workflow

The following diagram outlines the logical flow of the preclinical experiments designed to compare the efficacy of BMS-182874 in low-renin versus high-renin models of hypertension.

Experimental_Workflow cluster_model_dev Hypertensive Model Development cluster_treatment Treatment Phase cluster_measurement Data Collection & Analysis LowRenin Low-Renin Model (DOCA-Salt Rats) BMS_Admin_Low Administer BMS-182874 LowRenin->BMS_Admin_Low Vehicle_Low Administer Vehicle LowRenin->Vehicle_Low HighRenin High-Renin Model (Na⁺-Deplete SHR) BMS_Admin_High Administer BMS-182874 HighRenin->BMS_Admin_High Vehicle_High Administer Vehicle HighRenin->Vehicle_High BP_Measure_Low Measure Mean Arterial Pressure (Conscious Rats) BMS_Admin_Low->BP_Measure_Low Vehicle_Low->BP_Measure_Low BP_Measure_High Measure Mean Arterial Pressure (Conscious Rats) BMS_Admin_High->BP_Measure_High Vehicle_High->BP_Measure_High Comparison Compare BP Reduction (Low-Renin vs. High-Renin) BP_Measure_Low->Comparison BP_Measure_High->Comparison

Caption: Preclinical Experimental Workflow.

References

Comparative Efficacy of BMS-182874 Across Diverse Vascular Beds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vascular effects of BMS-182874, a potent and selective endothelin-A (ETA) receptor antagonist. This document synthesizes available experimental data to delineate its performance in various vascular territories and against other vasoactive agents.

BMS-182874 is a non-peptide compound that exhibits high affinity and selectivity for the ETA receptor, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system in the vasculature.[1] Its mechanism of action involves competitively blocking the binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells, thereby inhibiting vasoconstriction and smooth muscle cell proliferation.[1][2]

Quantitative Comparison of BMS-182874's Vascular Effects

The following tables summarize the quantitative data on the effects of BMS-182874 and related compounds in different vascular contexts.

Table 1: In Vitro Potency of BMS-182874

ParameterCell/Tissue TypeValueReference
KiRat Vascular Smooth Muscle A10 Cells61 nM[1]
KiCHO cells expressing human ETA receptor48 nM[1]
KB (Inositol Phosphate Accumulation)Rat Vascular Smooth Muscle A10 Cells75 nM
KB (Calcium Mobilization)Rat Vascular Smooth Muscle A10 Cells140 nM
KB (Force Development)Rabbit Carotid Artery520 nM

Table 2: In Vivo Effects of BMS-182874 and a Structurally Similar ETA Antagonist (BMS-193884)

Vascular BedModelCompoundDoseEffectReference
SystemicConscious Normotensive RatsBMS-18287424 µmol/kg (IV)Blunted pressor response to exogenous ET-1
SystemicConscious Normotensive RatsBMS-18287430 µmol/kg (PO)Blunted pressor response to exogenous ET-1
Carotid ArteryBalloon-Injured RatBMS-182874100 mg/kg/day (PO)35% decrease in neointimal lesion area
RenalSalt-Loaded Hypertensive RatsBMS-18287440 mg/kg/day (in food)Delayed proteinuria (13 vs 161 mg/day at 16 weeks)
Forearm (Peripheral)Healthy HumansBMS-19388450 nmol/min (IA)25% increase in forearm blood flow
SystemicHealthy HumansBMS-193884200 mg (PO)14% decrease in total peripheral vascular resistance

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Vascular Reactivity Assay (In Vitro)

This protocol is adapted from studies on endothelin receptor antagonists in isolated blood vessels.

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional guidelines.

    • Carefully dissect the desired artery (e.g., carotid, aorta, palmar digital artery) and place it in chilled, oxygenated Krebs solution (composition in mM: NaCl 118.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 15.0, Glucose 5.5, CaCl2 2.5).

    • Clean the vessel of adherent connective tissue and cut it into 4-5 mm wide rings.

  • Mounting and Equilibration:

    • Mount the arterial rings in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with periodic washing with fresh Krebs solution.

  • Experimental Procedure:

    • Induce a submaximal contraction with a standard agonist (e.g., phenylephrine, norepinephrine) to test for tissue viability.

    • Wash the rings and allow them to return to baseline.

    • For antagonist studies, incubate the rings with BMS-182874 or vehicle for a predetermined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to ET-1.

    • Add increasing concentrations of ET-1 to the organ bath and record the contractile response until a maximal effect is achieved.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist or as absolute tension.

    • Calculate the EC50 (concentration producing 50% of the maximal response) for ET-1 in the presence and absence of BMS-182874.

    • Determine the antagonist's potency, often expressed as a pA2 value, using a Schild plot analysis.

Vascular Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is based on methods used to assess the anti-proliferative effects of BMS-182874 on vascular smooth muscle cells.

  • Cell Culture:

    • Culture vascular smooth muscle cells (e.g., rat aortic smooth muscle cells) in an appropriate growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

    • Plate the cells in multi-well plates and grow them to sub-confluence.

    • To synchronize the cell cycle, serum-starve the cells for 24-48 hours in a serum-free medium prior to the experiment.

  • Experimental Treatment:

    • Treat the synchronized cells with ET-1 in the presence or absence of various concentrations of BMS-182874 for a specified period (e.g., 24 hours). Include appropriate vehicle controls.

  • [³H]-Thymidine Labeling:

    • Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for a further 4-24 hours. This allows the radioactive thymidine to be incorporated into newly synthesized DNA during cell proliferation.

  • Cell Harvesting and Scintillation Counting:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

    • Precipitate the DNA by adding ice-cold trichloroacetic acid (TCA).

    • Lyse the cells with a sodium hydroxide (NaOH) solution.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of the control (ET-1 stimulated) response.

    • Determine the inhibitory effect of BMS-182874 on ET-1-induced proliferation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by BMS-182874 and a typical experimental workflow for its evaluation.

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein ETAR->Gq Activates BMS182874 BMS-182874 BMS182874->ETAR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Vasoconstriction Vasoconstriction Ca->Vasoconstriction MAPK MAPK Pathway PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K Proliferation Cell Proliferation & Hypertrophy MAPK->Proliferation PI3K->Proliferation

Caption: ET-1 signaling pathway in vascular smooth muscle cells and the inhibitory action of BMS-182874.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo binding_assay Receptor Binding Assay (Ki determination) in_vitro->binding_assay functional_assay Vascular Reactivity Assay (Vasoconstriction) in_vitro->functional_assay proliferation_assay Cell Proliferation Assay ([³H]-Thymidine) in_vitro->proliferation_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis proliferation_assay->data_analysis animal_model Animal Model Selection (e.g., Hypertensive Rat) in_vivo->animal_model drug_admin BMS-182874 Administration (Oral or IV) animal_model->drug_admin hemodynamic_measurement Hemodynamic Measurement (Blood Pressure, Blood Flow) drug_admin->hemodynamic_measurement histology Histological Analysis (e.g., Neointima formation) drug_admin->histology hemodynamic_measurement->data_analysis histology->data_analysis conclusion Conclusion on Comparative Effects data_analysis->conclusion

References

Validating the Antihypertensive Effects of Bms-182874: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of Bms-182874, a selective endothelin-A (ETA) receptor antagonist, with other antihypertensive agents. The information presented is supported by experimental data from preclinical studies, offering insights into its efficacy and mechanism of action.

Comparative Antihypertensive Efficacy

Bms-182874 has demonstrated significant antihypertensive effects in various preclinical models of hypertension. Its efficacy is most pronounced in models characterized by low renin and high salt sensitivity, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.

Performance in Aldosterone-Infused Hypertensive Rats

In a study involving aldosterone-infused rats on a normal salt diet, Bms-182874 was compared with the direct vasodilator hydralazine and the mineralocorticoid receptor antagonist spironolactone. Aldosterone infusion significantly increased systolic blood pressure.[1][2] While all three treatments lowered blood pressure, Bms-182874 and spironolactone were more effective than hydralazine in normalizing blood pressure.[2]

Treatment GroupInitial Systolic BP (mmHg)Final Systolic BP (mmHg)Change in Systolic BP (mmHg)
Control~115~1150
Aldosterone-Infused~115~155+40
Bms-182874 (40 mg/kg/day)~115~120-35
Hydralazine (25 mg/kg/day)~115~135-20
Spironolactone (25 mg/kg/day)~115~125-30

Data compiled from studies on aldosterone-infused rats.[1][2]

Performance in Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats (SHR), a model of essential hypertension, the antihypertensive effect of Bms-182874 was compared to the angiotensin-converting enzyme (ACE) inhibitor fosinopril. While Bms-182874 did produce a reduction in blood pressure, its effect was less consistent and sustained compared to fosinopril.

Treatment GroupChange in Mean Arterial Pressure (mmHg)
Bms-182874 (150 µmol/kg, p.o.)-17 ± 3
Captopril (ACE Inhibitor, 150 µmol/kg, p.o.)-43 ± 3.9

Data from a study in sodium-deplete SHR.

Experimental Protocols

Aldosterone-Induced Hypertension Model in Rats

This model is used to investigate hypertension driven by the mineralocorticoid hormone aldosterone.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: A mini-osmotic pump is subcutaneously implanted in the rats for the continuous infusion of aldosterone (e.g., 0.75 μg/h).

  • Diet: The rats are maintained on a standard or normal salt diet.

  • Treatment Administration: Bms-182874 (e.g., 40 mg/kg/day in food), hydralazine (e.g., 25 mg/kg/day), or other comparators are administered for a specified period, typically several weeks.

  • Blood Pressure Measurement: Systolic blood pressure is monitored regularly using the tail-cuff method.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This is a classic model of low-renin, salt-sensitive hypertension.

Protocol:

  • Animal Model: Uninephrectomized (one kidney removed) male rats are used to enhance salt and water retention.

  • DOCA Administration: DOCA is administered, often through subcutaneous implantation of a pellet (e.g., 100 mg/kg) or regular injections.

  • Diet: The rats are given a high-salt diet, typically 1% NaCl in their drinking water.

  • Treatment: Antihypertensive agents are administered orally or intravenously over a defined treatment period.

  • Blood Pressure Monitoring: Mean arterial pressure (MAP) is measured in conscious, unrestrained rats via an indwelling arterial catheter for accurate and continuous monitoring.

Mechanism of Action: Endothelin-A Receptor Blockade

Bms-182874 exerts its antihypertensive effect by selectively blocking the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting this interaction, Bms-182874 prevents ET-1-mediated vasoconstriction, resulting in vasodilation and a reduction in blood pressure.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET-1->ETA_receptor Binds PLC Phospholipase C (PLC) ETA_receptor->PLC Activates Bms182874 Bms-182874 Bms182874->ETA_receptor Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Bms-182874 blocks the ET-1 signaling pathway, preventing vasoconstriction.

Experimental Workflow for Antihypertensive Drug Validation

The following workflow outlines the key steps in validating the antihypertensive effects of a compound like Bms-182874.

Antihypertensive_Drug_Validation_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis and Conclusion Animal_Model Select Hypertension Model (e.g., DOCA-Salt, Aldosterone-Infused) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Drug_Prep Prepare Test Compound (Bms-182874) and Comparators (e.g., Hydralazine) Treatment Administer Treatment (Vehicle, Bms-182874, Comparators) Drug_Prep->Treatment BP_Method Choose Blood Pressure Measurement Method (e.g., Tail-Cuff, Arterial Catheter) Baseline_BP Measure Baseline Blood Pressure BP_Method->Baseline_BP Acclimatization->Baseline_BP Baseline_BP->Treatment Monitor_BP Monitor Blood Pressure Throughout the Study Treatment->Monitor_BP Data_Collection Collect and Tabulate Blood Pressure Data Monitor_BP->Data_Collection Stats Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Draw Conclusions on Antihypertensive Efficacy Stats->Conclusion

Caption: A typical workflow for preclinical validation of an antihypertensive drug.

References

Head-to-Head Comparison: BMS-182874 Versus Other Endothelin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the endothelin receptor antagonist BMS-182874 with other prominent antagonists, including bosentan, ambrisentan, and macitentan. The information is intended to support research and development efforts in cardiovascular and related diseases by offering a clear, objective analysis of their performance based on available experimental data.

Introduction to Endothelin Antagonism

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a crucial role in vascular homeostasis and pathophysiology. ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[1] ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[1] However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. The development of endothelin receptor antagonists (ERAs) has provided valuable tools for both research and therapeutic intervention in diseases characterized by endothelial dysfunction and elevated ET-1 levels, such as pulmonary arterial hypertension (PAH).

This guide focuses on BMS-182874, a selective ETA receptor antagonist, and compares its pharmacological profile with that of the dual (ETA/ETB) antagonists bosentan and macitentan, and the ETA-selective antagonist ambrisentan.

Comparative Quantitative Data

The following tables summarize the binding affinities and functional potencies of BMS-182874 and other endothelin antagonists based on preclinical studies. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparisons.

Table 1: Endothelin Receptor Binding Affinity (Ki, nM)
CompoundReceptor SubtypeKi (nM)Species/Cell LineReference(s)
BMS-182874 ETA 48 Human (CHO cells)[2][3]
61 Rat (VSM-A10 cells)[2]
ETB >50,000 -
BosentanETA12.5Human (Pulmonary Artery)
ETB1,100Human (Pulmonary Artery)
AmbrisentanETA1Human (CHO cells)
ETB195Human (CHO cells)
MacitentanETA0.5Recombinant
ETB391Recombinant
Table 2: In Vitro Functional Antagonism (KB/IC50, nM)
CompoundAssayETA (nM)ETB (nM)Cell/Tissue TypeReference(s)
BMS-182874 Inositol Phosphate Accumulation 75 (KB) -Rat (VSM-A10 cells)
Calcium Mobilization 140 (KB) -Rat (VSM-A10 cells)
Vasoconstriction 520 (KB) -Rabbit (Carotid Artery)
BosentanCalcium Mobilization1.1 (Kb)-Human PASMC
AmbrisentanCalcium Mobilization0.12 (Kb)-Human PASMC
MacitentanCalcium Mobilization0.81 (Kb)128 (Kb)Human (CHO cells)
Calcium Mobilization0.14 (Kb)-Human PASMC
VasoconstrictionpA2 = 7.6pA2 = 5.9Rat (Aortic Rings/Trachea)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an antagonist for the ETA and ETB receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing either human ETA or ETB receptors (e.g., CHO cells) or from tissues known to express these receptors (e.g., human pulmonary artery).

  • Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the receptor-containing membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., BMS-182874) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation: The reaction is incubated to equilibrium, after which the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonism of endothelin-induced intracellular calcium release.

General Protocol:

  • Cell Culture: Cells expressing endothelin receptors (e.g., vascular smooth muscle cells or recombinant cell lines) are cultured in appropriate multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: An endothelin agonist (e.g., ET-1) is added to the wells to stimulate an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 or KB value is determined.

Inositol Phosphate Accumulation Assay

Objective: To measure the antagonist's effect on the endothelin-mediated production of inositol phosphates, a second messenger in the signaling pathway.

General Protocol:

  • Cell Labeling: Cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Lithium Chloride Treatment: Cells are treated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Antagonist and Agonist Treatment: Cells are pre-incubated with the antagonist, followed by stimulation with an endothelin agonist.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The antagonist's potency in inhibiting agonist-stimulated inositol phosphate accumulation is determined by calculating the KB value.

Signaling Pathways and Experimental Workflows

Endothelin Signaling Pathway

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB_EC ETB Receptor (Endothelial Cell) ET1->ETB_EC ETB_SMC ETB Receptor (Smooth Muscle Cell) ET1->ETB_SMC Gq Gq ETA->Gq eNOS eNOS ETB_EC->eNOS Clearance ET-1 Clearance ETB_EC->Clearance ETB_SMC->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified endothelin signaling pathway via ETA and ETB receptors.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assays (e.g., Ca2+ Mobilization) start->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis in_vivo_model In Vivo Animal Model (e.g., Hypertension Model) in_vivo_model->data_analysis conclusion Conclusion on Antagonist Profile data_analysis->conclusion

Caption: General workflow for characterizing an endothelin receptor antagonist.

Discussion and Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of BMS-182874 and other endothelin receptor antagonists. BMS-182874 is a highly selective ETA receptor antagonist, with a Ki value for the human ETA receptor of 48 nM and over 1000-fold selectivity compared to the ETB receptor. This high selectivity is a key differentiator from dual antagonists like bosentan and macitentan.

In functional assays, BMS-182874 effectively antagonizes ET-1-induced cellular responses, such as inositol phosphate accumulation and calcium mobilization. In vivo studies have demonstrated its oral activity and ability to blunt the pressor response to exogenous ET-1 and suppress neointimal development in animal models of vascular injury.

Compared to BMS-182874, ambrisentan also shows high selectivity for the ETA receptor, with a reported Ki of 1 nM for the human receptor. Bosentan and macitentan are dual antagonists, with macitentan exhibiting a higher affinity for the ETA receptor compared to bosentan. Macitentan is also noted for its sustained receptor binding, which may contribute to its clinical efficacy.

The choice of an endothelin antagonist for research or therapeutic development depends on the specific application. The high selectivity of BMS-182874 for the ETA receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes. For therapeutic applications where dual blockade of both ETA and ETB receptors is desired, compounds like bosentan and macitentan may be more appropriate.

This guide provides a foundational comparison based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-182874: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-182874 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BMS-182874, grounded in safety data sheet recommendations.

Core Safety and Handling Data

BMS-182874 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is therefore critical. The following table summarizes key safety and handling information.

ParameterInformationSource
CAS Number 153042-42-3DC Chemicals[1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Personal Protective Equipment (PPE) Full personal protective equipment.DC Chemicals[1]
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. Do not eat, drink or smoke when using this product.DC Chemicals[1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).DC Chemicals
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.DC Chemicals
Accidental Release Measures Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.DC Chemicals

Experimental Protocol: Disposal of BMS-182874

The fundamental principle for the disposal of BMS-182874 is to manage it as hazardous waste. The following protocol outlines the necessary steps.

Objective: To safely dispose of BMS-182874 in accordance with established safety guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Designated hazardous waste container, appropriately labeled.

  • Waste disposal tags or labels as required by your institution.

  • Sealable bags for contaminated disposables.

Procedure:

  • Waste Segregation:

    • Do not mix BMS-182874 waste with non-hazardous laboratory trash.

    • Collect all solid waste, including contaminated vials, weighing papers, and disposable labware, in a designated, leak-proof hazardous waste container.

    • Collect liquid waste containing BMS-182874 in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "BMS-182874," and any other information required by your institution's environmental health and safety (EHS) office.

  • Handling Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the designated solid waste container.

  • Final Disposal:

    • The primary directive for the final disposal of BMS-182874 is to "Dispose of contents/ container to an approved waste disposal plant".

    • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Documentation:

    • Maintain a log of the waste generated, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for BMS-182874.

A Start: BMS-182874 Waste Generated B Wear Appropriate PPE A->B C Segregate Waste (Solid vs. Liquid) B->C D Label Hazardous Waste Container C->D E Place Waste in Labeled Container D->E F Store Securely for Pickup E->F G Arrange for Professional Disposal (Approved Waste Plant) F->G H End: Document Disposal G->H

Caption: Workflow for the proper disposal of BMS-182874.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-182874

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and logistical protocols when handling BMS-182874. This guide provides clear, step-by-step procedures for the safe operational use and disposal of this potent endothelin receptor antagonist.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of personal protective equipment and engineering controls is mandatory. All personnel must be trained on the appropriate use of these measures before handling BMS-182874.

Control MeasureSpecification
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Eye Protection Chemical safety goggles with side-shields are required to prevent splashes or contact with airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection An impervious laboratory coat or gown is necessary to protect against skin contact.
Respiratory Protection For operations that may generate dust or aerosols, a suitable respirator should be used. Consult with your institution's safety officer for respirator selection.

Operational Plan for Safe Handling

A systematic approach to handling BMS-182874 is crucial for laboratory safety. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

prep Preparation handling Handling in Fume Hood prep->handling Transfer Compound decon Decontamination handling->decon Wipe Down Surfaces storage Secure Storage decon->storage Store Unused Compound waste Waste Segregation decon->waste Dispose of Contaminated PPE

Figure 1. Workflow for the safe handling of BMS-182874.

Experimental Protocols:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational. Review the Safety Data Sheet (SDS) and have appropriate spill cleanup materials readily available.

  • Handling: All weighing and solution preparation of BMS-182874 must be conducted within a chemical fume hood to minimize inhalation exposure. Avoid actions that could generate dust.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use a suitable laboratory disinfectant or cleaning agent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where BMS-182874 is handled.[1]

Disposal Plan

Proper disposal of BMS-182874 and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

solid_waste Contaminated Solid Waste (Gloves, Bench Paper) waste_collection Approved Hazardous Waste Container solid_waste->waste_collection liquid_waste Unused Solutions of BMS-182874 liquid_waste->waste_collection sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_waste->waste_collection disposal_vendor Licensed Waste Disposal Vendor waste_collection->disposal_vendor

Figure 2. Disposal workflow for BMS-182874 waste streams.

Disposal Protocols:

  • Waste Collection: All solid waste, including contaminated gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing BMS-182874 should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Environmental Precautions: Avoid releasing BMS-182874 into the environment.[1] Prevent the compound from entering drains, water courses, or the soil.[1]

  • Final Disposal: All waste must be disposed of through a licensed and approved waste disposal plant in accordance with local, state, and federal regulations.[1]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling BMS-182874 and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms 182874
Reactant of Route 2
Reactant of Route 2
Bms 182874

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.